cIAP1 Ligand-Linker Conjugates 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H59N5O9S |
|---|---|
分子量 |
798.0 g/mol |
IUPAC 名称 |
[(Z)-2-methylidenepent-3-enyl] N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C41H59N5O9S/c1-5-11-29(2)27-55-41(50)45(4)30(3)38(48)44-36(31-12-7-6-8-13-31)40(49)46-18-10-16-35(46)39-43-34(28-56-39)37(47)32-14-9-15-33(26-32)54-25-24-53-23-22-52-21-20-51-19-17-42/h5,9,11,14-15,26,28,30-31,35-36H,2,6-8,10,12-13,16-25,27,42H2,1,3-4H3,(H,44,48)/b11-5-/t30-,35-,36-/m0/s1 |
InChI 键 |
VRIPTOPZFCHVHG-CAMYFPOLSA-N |
手性 SMILES |
C/C=C\C(=C)COC(=O)N(C)[C@@H](C)C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |
规范 SMILES |
CC=CC(=C)COC(=O)N(C)C(C)C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugate 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of cIAP1 ligand-linker conjugate 1, a representative specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER). For the purpose of this guide, we will focus on SNIPER(BRD)-1 , a well-characterized conjugate that recruits the E3 ubiquitin ligase cIAP1 to degrade the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. This document details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate its function.
Core Mechanism of Action
SNIPER(BRD)-1 is a heterobifunctional molecule composed of three key components: a ligand that binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), a linker, and a ligand that targets the protein of interest, in this case, BRD4.[1][2][3][4] By simultaneously engaging both cIAP1 and BRD4, SNIPER(BRD)-1 induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[5][6] A unique feature of many cIAP1-recruiting conjugates, including SNIPER(BRD)-1, is their ability to also induce the auto-ubiquitination and degradation of cIAP1 itself, and in some cases, other IAP family members like XIAP.[2][5]
The degradation of BRD4 disrupts its function in maintaining the expression of oncogenes such as MYC, leading to anti-proliferative effects in cancer cells. The concurrent degradation of cIAP1 can sensitize cancer cells to apoptosis by preventing the inhibition of caspases and modulating NF-κB signaling pathways.[7]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters that define the activity of SNIPER(BRD)-1 and its constituent ligands.
Table 1: Binding Affinities of SNIPER(BRD)-1 Ligands
| Ligand Component | Target Protein | Binding Affinity (Kd/Ki/IC50) | Assay Method |
| LCL161 derivative | cIAP1 (BIR3 domain) | High Affinity (IC50 = 6.8 nM) | Competitive Binding Assay |
| LCL161 derivative | cIAP2 | IC50 = 17 nM | Competitive Binding Assay |
| LCL161 derivative | XIAP | Ki = 49 nM | Competitive Binding Assay |
| (+)-JQ1 | BRD4 (BD1) | Kd ≈ 50 nM | Isothermal Titration Calorimetry |
| (+)-JQ1 | BRD4 (BD2) | Kd ≈ 90 nM | Isothermal Titration Calorimetry |
Note: The binding affinity for the LCL161 derivative is presented as IC50/Ki values for IAP proteins.[1][3][4][8] The binding affinity for (+)-JQ1 is presented as Kd values for the individual bromodomains of BRD4.[9]
Table 2: Degradation Potency and Efficacy of SNIPER(BRD)-1
| Target Protein | Cell Line | DC50 | Dmax | Time Point |
| BRD4 | LNCaP | Not explicitly stated, significant reduction at 0.1-1 µM | Not explicitly stated | 6-24 hours |
| cIAP1 | LNCaP | Not explicitly stated, significant reduction at 0.1-1 µM | Not explicitly stated | 6-24 hours |
| XIAP | LNCaP | Not explicitly stated, significant reduction at 0.1-1 µM | Not explicitly stated | 6-24 hours |
Signaling Pathways and Logical Relationships
The mechanism of action of SNIPER(BRD)-1 involves the hijacking of the ubiquitin-proteasome system and the modulation of key cellular signaling pathways.
Caption: Mechanism of SNIPER(BRD)-1 induced BRD4 and cIAP1 degradation and downstream effects.
Experimental Workflows
The following diagram illustrates a typical workflow for characterizing a cIAP1 ligand-linker conjugate like SNIPER(BRD)-1.
Caption: Experimental workflow for characterizing SNIPER(BRD)-1.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of SNIPER(BRD)-1.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the dose-dependent degradation of BRD4, cIAP1, and XIAP.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., LNCaP) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a serial dilution of SNIPER(BRD)-1 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of SNIPER(BRD)-1 or vehicle.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log concentration of SNIPER(BRD)-1 to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the cIAP1-SNIPER(BRD)-1-BRD4 ternary complex.
-
Cell Treatment and Lysis:
-
Culture and treat cells with SNIPER(BRD)-1 (at a concentration known to be effective, e.g., 1 µM) and a vehicle control for a short duration (e.g., 2-4 hours). It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against either cIAP1 or BRD4 overnight at 4°C. A control IgG should be used in parallel.
-
Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with IP wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and western blotting as described in Protocol 5.1.
-
Probe the membrane with antibodies against cIAP1 and BRD4 to detect the co-immunoprecipitated proteins.
-
In-Cell Ubiquitination Assay
This assay confirms that the degradation of BRD4 is mediated by ubiquitination.
-
Cell Transfection and Treatment:
-
Transfect cells with a plasmid encoding His-tagged ubiquitin.
-
Treat the cells with SNIPER(BRD)-1 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Purification of Ubiquitinated Proteins:
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing 8M urea) to disrupt protein-protein interactions.
-
Incubate the lysate with nickel-NTA agarose beads to pull down the His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-ubiquitinated proteins.
-
-
Elution and Western Blotting:
-
Elute the ubiquitinated proteins from the beads.
-
Perform western blotting on the eluate and probe with an antibody against BRD4 to specifically detect ubiquitinated BRD4.
-
NF-κB Reporter Assay
This protocol assesses the impact of cIAP1 degradation on NF-κB signaling.
-
Cell Transfection and Treatment:
-
Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treat the cells with SNIPER(BRD)-1, a known NF-κB activator (e.g., TNFα), or a combination of both.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity across different treatment groups to determine the effect of SNIPER(BRD)-1 on NF-κB-dependent transcription.
-
Caspase Activity Assay
This assay measures the induction of apoptosis following treatment with SNIPER(BRD)-1.
-
Cell Treatment and Lysis:
-
Treat cells with SNIPER(BRD)-1 for a specified time.
-
Lyse the cells according to the caspase activity assay kit manufacturer's instructions.
-
-
Caspase Activity Measurement:
-
Add a caspase-specific substrate (e.g., for caspase-3/7 or caspase-8) that produces a fluorescent or colorimetric signal upon cleavage.
-
Incubate the reaction and measure the signal using a microplate reader.
-
-
Data Analysis:
-
Quantify the caspase activity based on the signal intensity and normalize to the protein concentration of the lysate.
-
Compare the caspase activity in treated cells to that in control cells to determine the fold-increase in apoptosis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. SNIPER(BRD)-1 | TargetMol [targetmol.com]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 8. adooq.com [adooq.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of cIAP1 in PROTAC and SNIPER Technologies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crucial role of the E3 ubiquitin ligase, cellular inhibitor of apoptosis protein 1 (cIAP1), in the context of two prominent targeted protein degradation (TPD) technologies: Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document delves into the core mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Introduction to cIAP1 and its Role as an E3 Ligase
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, characterized by the presence of one or more baculoviral IAP repeat (BIR) domains.[1] Beyond its role in regulating apoptosis, cIAP1 possesses a C-terminal RING (Really Interesting New Gene) finger domain that confers E3 ubiquitin ligase activity.[2][3] This enzymatic function allows cIAP1 to catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, marking it for degradation by the proteasome.[2]
In the context of TPD, PROTACs and SNIPERs are heterobifunctional molecules that hijack this natural cellular process. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[][5] Molecules that specifically recruit IAP proteins are often termed SNIPERs.[][6] These technologies offer a powerful strategy to eliminate disease-causing proteins, including those traditionally considered "undruggable."[5]
Mechanism of Action: cIAP1 in PROTAC and SNIPER Technologies
The recruitment of cIAP1 by PROTACs and SNIPERs initiates a cascade of events leading to the degradation of the target protein. A key feature of cIAP1-based degraders is the dual degradation of both the target protein and cIAP1 itself.[6][7]
Ternary Complex Formation and Target Ubiquitination
A cIAP1-recruiting PROTAC or SNIPER molecule facilitates the formation of a ternary complex, bringing the POI into close proximity with cIAP1.[7][8] This induced proximity allows the RING domain of cIAP1 to mediate the polyubiquitination of the POI. The ubiquitin chains, primarily linked through lysine (B10760008) 48 (K48), act as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[9]
cIAP1 Autoubiquitination and Degradation
A distinct feature of cIAP1-based degraders is the induction of cIAP1 autoubiquitination and subsequent degradation.[7][9] The binding of the IAP antagonist moiety of the PROTAC/SNIPER to the BIR3 domain of cIAP1 induces a conformational change.[10] This change relieves the autoinhibitory interaction between the BIR3 and RING domains, promoting RING dimerization and activating cIAP1's E3 ligase activity towards itself.[3][10] This autoubiquitination leads to the proteasomal degradation of cIAP1.[9] This self-limiting mechanism can be advantageous in therapeutic settings.
The Role of Ubiquitin Chain Linkages
Recent studies have revealed the complexity of the ubiquitin code in cIAP1-mediated degradation. While K48-linked chains are the canonical signal for proteasomal degradation, cIAP1-based degraders can also induce the formation of K63-linked and branched (K11/K48, K48/K63) ubiquitin chains.[9] The K63-linked chains may serve as a scaffold to facilitate the assembly of degradation-promoting K48-linked and branched chains, enhancing the efficiency of proteasomal degradation.[9]
Signaling Pathways Involving cIAP1
The following diagram illustrates the signaling cascade initiated by a cIAP1-recruiting PROTAC/SNIPER, leading to the degradation of both the target protein and cIAP1.
Caption: cIAP1-Mediated Protein Degradation Pathway.
Quantitative Data of cIAP1-Based Degraders
The efficacy of cIAP1-based PROTACs and SNIPERs is typically quantified by their half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ). The binding affinities (Kd) of the degrader for the target protein and cIAP1 are also critical parameters. The following tables summarize key quantitative data for selected cIAP1-based degraders.
Table 1: Degradation Efficiency of cIAP1-Based Degraders for Various Target Proteins
| Degrader Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| SNIPER(ABL)-019 | BCR-ABL | K562 | 300 | >90 | [6] |
| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 | >90 | [11] |
| SNIPER-12 | BTK | THP-1 | 182 | >90 | [9] |
| SNIPER-7 | BRD4 | HeLa | ~100 | >90 | [9] |
| PROTAC ERα Degrader-2 | ERα | MCF7 | <30,000 | ~80 | [6] |
| SNIPER(ER)-87 | ERα | MCF7 | 97 | >90 | [6] |
Table 2: Binding Affinities of Selected cIAP1-Recruiting Degraders
| Degrader Name | Target Protein | Target Binding Affinity (Kd, nM) | cIAP1 Binding Affinity (Ki, nM) | Reference(s) |
| SNIPER(ABL)-39 | ABL | 0.54 | 10 | [11] |
| Generic AVPI mimetic | - | - | 184 | [1] |
| SNIPER-6 | ABL1 | Desirable (not specified) | Desirable (not specified) | [9] |
Note: Comprehensive binding affinity data for ternary complexes is often complex and not always available in a standardized format.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize cIAP1-based degraders.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the degradation of the target protein and cIAP1.
Materials:
-
Cell line of interest
-
cIAP1-based degrader
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Target Protein, anti-cIAP1, anti-loading control (e.g., GAPDH, β-actin)[2][10][12]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response of the degrader or a time-course at a fixed concentration. Include a vehicle control (DMSO) and a positive control for proteasome inhibition (degrader + MG132).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities using densitometry software and normalize to the loading control. Calculate DC₅₀ and Dₘₐₓ values.
In Vitro Ubiquitination Assay
This assay confirms the E3 ligase activity of cIAP1 towards the target protein in the presence of the degrader.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant human ubiquitin
-
Recombinant human cIAP1
-
Recombinant target protein
-
cIAP1-based degrader
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents as described above
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, cIAP1, target protein, degrader, and ATP in the ubiquitination reaction buffer.[13][14][15]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting, probing with an anti-target protein antibody or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.
Ternary Complex Formation Assays
Various biophysical techniques can be used to confirm and quantify the formation of the POI-PROTAC-cIAP1 ternary complex.
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the degrader to cIAP1 and the target protein individually, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.
-
Förster Resonance Energy Transfer (FRET): Can be used in cell-based or biochemical assays to detect the proximity of fluorescently labeled cIAP1 and the target protein upon addition of the degrader.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for the development and characterization of a cIAP1-based degrader, and the logical relationship of key components in the SNIPER technology.
Caption: Experimental Workflow for cIAP1-Based Degrader Development.
Caption: Logical Relationship of SNIPER Components.
Conclusion
cIAP1 has emerged as a versatile and potent E3 ligase for recruitment in targeted protein degradation. The dual degradation of both the target protein and cIAP1 itself offers a unique mechanistic advantage. Understanding the intricacies of ternary complex formation, the role of different ubiquitin linkages, and the mechanism of cIAP1 autoubiquitination is paramount for the rational design and optimization of next-generation PROTACs and SNIPERs. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the field of cIAP1-based therapeutics.
References
- 1. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 2. novusbio.com [novusbio.com]
- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 5. revvity.com [revvity.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 8. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-IAP1 (D5G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cIAP1 Polyclonal Antibody (PA1-26459) [thermofisher.com]
- 13. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
cIAP1: An E3 Ubiquitin Ligase for Targeted Protein Degradation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a critical role in regulating cellular signaling pathways, particularly those governing inflammation, immunity, and cell survival. A key feature of cIAP1 is its intrinsic E3 ubiquitin ligase activity, conferred by a C-terminal RING (Really Interesting New Gene) domain. This enzymatic function allows cIAP1 to catalyze the covalent attachment of ubiquitin to substrate proteins, thereby influencing their stability, localization, and function.
Initially identified for its role in apoptosis, cIAP1's significance has expanded to the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. By hijacking cIAP1's E3 ligase activity, small molecules can be designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs), offering a powerful strategy to target previously "undruggable" proteins. This technical guide provides an in-depth exploration of cIAP1 as an E3 ubiquitin ligase for TPD, covering its mechanism of action, key signaling pathways, and the application of this knowledge in the development of novel therapeutics such as SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are provided to aid researchers in this field.
cIAP1: Structure and Mechanism as an E3 Ubiquitin Ligase
cIAP1 is a multi-domain protein comprising three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3), a Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal RING E3 ligase domain.
The E3 ligase activity of cIAP1 is primarily regulated by the dimerization of its RING domain. In a basal state, the BIR domains are thought to inhibit RING dimerization, maintaining cIAP1 in a predominantly inactive, monomeric form.[1] Activation of cIAP1's E3 ligase function is triggered by conformational changes that relieve this auto-inhibition and promote RING dimerization. This dimerization is essential for the recruitment of a ubiquitin-charged E2 conjugating enzyme and the subsequent transfer of ubiquitin to a substrate protein.[1]
The Role of SMAC Mimetics
Second Mitochondria-derived Activator of Caspases (SMAC) is an endogenous protein that antagonizes IAPs. Small molecules that mimic the IAP-binding motif of SMAC, known as SMAC mimetics, bind to the BIR domains of cIAP1. This binding event induces a conformational change that releases the autoinhibitory effect of the BIR domains, leading to RING dimerization and activation of cIAP1's E3 ligase activity.[1][2] This activation results in the autoubiquitination of cIAP1 and its subsequent degradation by the proteasome.[2] This mechanism forms the basis of the therapeutic strategy of using SMAC mimetics to deplete cIAP1 levels in cancer cells, thereby sensitizing them to apoptosis.
Signaling Pathways Involving cIAP1
cIAP1 is a central regulator in several key signaling pathways, most notably the Tumor Necrosis Factor (TNF) signaling pathway, which governs inflammation and apoptosis.
TNF Signaling Pathway
Upon binding of TNFα to its receptor TNFR1, a signaling complex is formed that includes cIAP1. cIAP1, in its active dimeric state, ubiquitinates Receptor-Interacting Protein Kinase 1 (RIPK1), leading to the recruitment of downstream signaling molecules and the activation of the pro-survival NF-κB pathway. When cIAP1 is depleted or inactivated (e.g., by SMAC mimetics), RIPK1 is not ubiquitinated and can instead form a death-inducing complex with FADD and Caspase-8, leading to apoptosis.
cIAP1 in Targeted Protein Degradation
The ability to pharmacologically induce the E3 ligase activity of cIAP1 has been harnessed for targeted protein degradation. This is primarily achieved through the design of heterobifunctional molecules known as PROTACs.
cIAP1-based PROTACs
A PROTAC is a chimeric molecule with two distinct warheads connected by a chemical linker. One warhead binds to the protein of interest (POI), and the other binds to an E3 ligase, in this case, cIAP1. This brings the POI into close proximity with cIAP1, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Quantitative Data for cIAP1-Targeted Degradation
The efficacy of molecules targeting cIAP1 for degradation is quantified by several parameters, including binding affinity (Ki or Kd), the concentration required for 50% degradation (DC50), and the maximum degradation achieved (Dmax).
| Compound Type | Compound/Target | Cell Line | Binding Affinity (Ki/Kd) | DC50 | Dmax (%) | Reference |
| SMAC Mimetic | N-Me-Ala-Val-Pro derivative | - | cIAP1 BIR3: 0.02 µM | - | - | [1] |
| N-Me-Ala-Ile-Pro derivative | - | cIAP1 BIR3: 0.04 µM | - | - | [1] | |
| Naphthyl series (Compound 16) | - | cIAP1 BIR3: 0.18 µM | - | - | [3] | |
| Tetrahydronaphthyl series (Compound 2) | - | cIAP1 BIR3: 9 nM (Ki) | - | - | [1] | |
| Debio 1143 (AT-406) | - | cIAP1: 1.9 nM (Ki) | - | - | [2] | |
| Birinapant | - | cIAP1: nM range | - | - | ||
| PROTAC | BRD4 Degrader | |||||
| PROTAC 13 (JQ1-LCL161 derivative) | - | - | ~100 nM | >90% | [4] | |
| QCA570 | Bladder cancer cells | - | ~1 nM | >90% | [5] | |
| SIM1 | HCT116 | - | ~4.2 nM | >90% | [6] | |
| PROTAC | EGFR Degrader | |||||
| Gefitinib-based (Compound 14) | HCC827 (EGFRdel19) | - | 0.26 nM | >90% | [3][7] | |
| Gefitinib-based (Compound 14) | H1975 (EGFR L858R/T790M) | - | 20.57 nM | >90% | [3][7] | |
| Dacomitinib-based (Compound 13) | HCC827 (EGFRdel19) | - | 3.57 nM | >90% | [3] |
Experimental Protocols
In Vitro cIAP1 Ubiquitination Assay
This assay measures the E3 ligase activity of cIAP1 in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human ubiquitin
-
Recombinant purified cIAP1
-
Substrate protein of interest (optional)
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube by adding the components in the following order:
-
Ubiquitination reaction buffer
-
ATP (to a final concentration of 2 mM)
-
Ubiquitin (to a final concentration of 5-10 µM)
-
E1 enzyme (to a final concentration of 100-200 nM)
-
E2 enzyme (to a final concentration of 0.5-1 µM)
-
Substrate protein (if applicable, to a final concentration of 1-2 µM)
-
cIAP1 (to a final concentration of 0.2-0.5 µM)
-
-
Incubate the reaction mixture at 30°C or 37°C for 30-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein or ubiquitin to detect ubiquitination.
Immunoprecipitation of Ubiquitinated Proteins
This protocol is used to isolate a specific protein and determine if it has been ubiquitinated in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the primary antibody against the protein of interest for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads/resin and incubate for another 1-2 hours at 4°C.
-
Wash the beads/resin several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting with an anti-ubiquitin antibody to detect polyubiquitinated forms of the protein of interest.
Determination of DC50 and Dmax for a cIAP1-based PROTAC
This protocol outlines the steps to quantify the degradation efficiency of a PROTAC.
Materials:
-
Cancer cell line expressing the protein of interest
-
cIAP1-based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin) for Western blotting
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blotting on equal amounts of total protein from each treatment condition.
-
Probe the Western blot with antibodies against the protein of interest and a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest band to the loading control band for each concentration.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).[8]
Conclusion
cIAP1's role as an E3 ubiquitin ligase has transitioned from a fundamental component of cell death and inflammatory signaling to a powerful tool in the development of novel therapeutics. The ability to harness its enzymatic activity through SMAC mimetics and PROTACs has opened up new avenues for targeting and eliminating disease-causing proteins. A thorough understanding of cIAP1's mechanism, its involvement in cellular pathways, and robust experimental validation are crucial for the continued advancement of this exciting field. This guide provides a comprehensive resource for researchers dedicated to exploring and exploiting cIAP1 for targeted protein degradation, with the ultimate goal of developing next-generation medicines.
References
- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Structural Biology of cIAP1 in Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cellular signaling pathways governing inflammation, immunity, and cell survival.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, it possesses a characteristic architecture featuring three N-terminal Baculoviral IAP Repeat (BIR) domains, a central Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain.[3][4] This RING domain confers E3 ubiquitin ligase activity, enabling cIAP1 to catalyze the transfer of ubiquitin to substrate proteins, thereby controlling their stability, activity, or localization.[1][5]
The ability of cIAP1 to modulate protein fate via ubiquitination has made it a compelling target in drug discovery. A key therapeutic strategy involves the induced formation of a ternary complex , where a small molecule brings cIAP1 into proximity with a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of the structural and biophysical principles governing cIAP1-mediated ternary complex formation, with a focus on quantitative data and experimental methodologies.
The Role of cIAP1 in Cellular Signaling
cIAP1 is a critical node in several signaling pathways, most notably those initiated by the tumor necrosis factor (TNF) receptor superfamily.[2][6] In the canonical NF-κB pathway, cIAP1 is recruited to the TNFR1 signaling complex via its interaction with TRAF2. Here, it acts as a scaffold and E3 ligase, ubiquitinating RIPK1 to promote the recruitment and activation of downstream kinases, ultimately leading to the activation of the IKK complex and pro-survival gene expression.[6][7]
Conversely, cIAP1 is a negative regulator of the non-canonical NF-κB pathway. In resting cells, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates and promotes the proteasomal degradation of NF-κB-inducing kinase (NIK).[5][8] Upon receptor stimulation (e.g., by BAFF-R or CD40), the cIAP1/TRAF2 complex is recruited away, leading to NIK stabilization, activation of the non-canonical NF-κB pathway, and subsequent cellular responses.[2][5]
Mechanism of Induced Ternary Complex Formation
Small-molecule modulators can hijack the E3 ligase activity of cIAP1 to induce the degradation of specific target proteins. This is primarily achieved through two classes of molecules: SMAC mimetics and Proteolysis-Targeting Chimeras (PROTACs).
SMAC Mimetics
Second Mitochondria-derived Activator of Caspases (SMAC) is an endogenous protein that antagonizes IAPs.[9] SMAC mimetics are small molecules designed to mimic the N-terminal AVPI motif of mature SMAC, which binds with high affinity to the BIR3 domain of cIAP1.[10][11] Binding of a SMAC mimetic to the BIR3 domain induces a conformational change that relieves the autoinhibition of the C-terminal RING domain.[12] This allows the RING domains of two cIAP1 molecules to dimerize, a step that is essential for its E3 ligase activity.[3][4] The activated cIAP1 then undergoes rapid auto-ubiquitination and subsequent proteasomal degradation, a mechanism that can sensitize cancer cells to apoptosis.[9]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct "warhead" ligands connected by a chemical linker.[13] One warhead binds to a specific Protein of Interest (POI), while the other binds to an E3 ubiquitin ligase. PROTACs that recruit cIAP1 typically use a SMAC mimetic as the E3 ligase-binding warhead.
The PROTAC simultaneously binds the POI and cIAP1, forcing them into close proximity within a ternary complex (POI-PROTAC-cIAP1).[14][15] Within this complex, the activated cIAP1 catalyzes the poly-ubiquitination of accessible lysine (B10760008) residues on the surface of the POI. The ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[13]
Quantitative Analysis of Molecular Interactions
The formation and stability of the cIAP1 ternary complex are governed by the binding affinities and kinetics of the individual components. These parameters are crucial for designing effective PROTACs and are typically measured using biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Binding Affinities of SMAC Mimetics and Peptides to cIAP1
The interaction between SMAC mimetics (or SMAC-derived peptides) and the BIR3 domain of cIAP1 is the foundational binary interaction for ternary complex formation. High affinity is essential for efficient recruitment of cIAP1.
| Ligand | cIAP1 Domain | Method | Binding Affinity (KD / Ki, nM) | Reference |
| SMAC N-terminal Peptide | BIR3 | SPR | 85 | [10] |
| Caspase-9 N-terminal Peptide | BIR3 | SPR | 48 | [10] |
| SMAC Mimetic (Compound 1) | BIR3 | FP | 1.1 | [16] |
| SMAC Mimetic (Compound 7) | BIR3 | FP | 0.4 | [16] |
| SMAC Mimetic (Compound 37) | BIR3 | FP | 2.1 | [17] |
| SMAC Mimetic (Compound 38) | BIR3 | FP | 1.8 | [17] |
| Smac037 | BIR3 | FP | High Affinity | [18] |
| Smac066 | BIR3 | FP | High Affinity | [18] |
Table 1: Summary of reported binding affinities for various ligands to the cIAP1-BIR3 domain. FP = Fluorescence Polarization, SPR = Surface Plasmon Resonance.
Kinetics of Ternary Complex Formation
While binding affinity (KD) is a measure of stability at equilibrium, the rates of association (kon) and dissociation (koff) determine the lifetime of the ternary complex. A longer complex half-life is often correlated with more efficient protein degradation.[19] SPR is the preferred method for measuring these kinetic parameters.[19][20]
| Interaction | Method | kon (M-1s-1) | koff (s-1) | KD (nM) | Half-life (t1/2) |
| Binary (PROTAC-cIAP1) | SPR | Typically 104 - 106 | Typically 10-2 - 10-4 | Calculated | Calculated |
| Binary (PROTAC-POI) | SPR | Typically 104 - 106 | Typically 10-2 - 10-4 | Calculated | Calculated |
| Ternary (POI-PROTAC-cIAP1) | SPR | Variable | Variable | Variable | Variable |
Table 2: Representative table structure for kinetic and affinity data obtained from SPR analysis. Actual values are highly dependent on the specific POI, PROTAC, and E3 ligase.
Key Experimental Methodologies
A multi-faceted approach combining biophysical and structural methods is required to fully characterize cIAP1 ternary complexes.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kon, koff) and affinity (KD).[20][21]
Protocol for Ternary Complex Analysis:
-
Immobilization: Covalently immobilize a high-purity, biotinylated version of either cIAP1 or the POI onto a streptavidin-coated sensor chip to serve as the "ligand".
-
Binary Interaction 1: Inject a series of increasing concentrations of the PROTAC (the "analyte") over the sensor surface. Monitor the association and dissociation phases to determine the kon, koff, and KD for the PROTAC-ligand interaction.
-
Binary Interaction 2: In a separate experiment, immobilize the other protein partner and inject the PROTAC to determine the second binary interaction's kinetics.
-
Ternary Complex Formation & Stability:
-
Saturate the immobilized protein (e.g., cIAP1) with a constant concentration of the PROTAC.
-
Into this stable binary complex, inject a series of increasing concentrations of the second protein partner (e.g., the POI).
-
The additional binding response corresponds to the formation of the ternary complex. Global fitting of the resulting sensorgrams can be used to determine the kinetics and stability of the ternary complex itself.[19][22]
-
-
Regeneration: After each cycle, inject a low pH buffer (e.g., glycine-HCl, pH 2.0) to dissociate all bound components and regenerate the sensor surface.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23][24]
Protocol for Ternary Complex Analysis:
-
Sample Preparation: Prepare highly pure and concentrated protein samples (cIAP1 and POI) and the PROTAC, all meticulously buffer-matched. Degas all samples immediately before use.
-
Binary Titrations:
-
Perform an initial titration by injecting the PROTAC into the sample cell containing either cIAP1 or the POI to determine the thermodynamics of the individual binary interactions.
-
A reverse titration (protein into PROTAC) may also be necessary.
-
-
Ternary Titration:
-
Fill the ITC sample cell with one protein partner (e.g., cIAP1).
-
Saturate this protein by adding the PROTAC directly to the cell at a concentration ensuring >95% complex formation based on the previously determined KD.
-
Titrate the second protein partner (the POI) from the syringe into the cell containing the pre-formed cIAP1-PROTAC binary complex.
-
The resulting thermogram reflects the formation of the ternary complex.
-
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to extract the thermodynamic parameters (KD, ΔH, n) for the ternary interaction.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is exceptionally well-suited for determining the high-resolution structure of large, flexible, and often heterogeneous multi-protein complexes that are difficult to crystallize.[25][26]
Protocol for Structural Analysis of a cIAP1 Ternary Complex:
-
Complex Formation: Mix purified POI, cIAP1, and the PROTAC at an optimized molar ratio to maximize the formation of the stable ternary complex.
-
Sample Optimization: Use size-exclusion chromatography (SEC) to isolate the fully-formed ternary complex from unbound components and smaller sub-complexes.
-
Grid Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the purified complex (typically 0.5-5 mg/mL) to a glow-discharged EM grid.[25]
-
Blot away excess liquid to create a thin aqueous film.
-
Immediately plunge-freeze the grid in liquid ethane, trapping the complexes in a layer of amorphous, glass-like ice (vitrification). This preserves the native structure.[27]
-
-
Data Collection: Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector. Collect thousands of movies of the particle field from different tilt angles.
-
Image Processing:
-
Perform motion correction and contrast transfer function (CTF) estimation on the collected movies.
-
Use automated particle picking to identify individual ternary complex particles.
-
Perform 2D classification to remove junk particles and group remaining particles into distinct views.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement to achieve a high-resolution 3D density map of the ternary complex.[26][28]
-
-
Model Building and Refinement: Build an atomic model of the POI, PROTAC, and cIAP1 into the refined Cryo-EM density map and refine it to produce the final structure.
Conclusion
The structural and biophysical characterization of cIAP1-mediated ternary complexes is a cornerstone of modern drug discovery, particularly for the development of targeted protein degraders. By forming a neomorphic interface between cIAP1 and a disease-relevant protein, PROTACs can induce its selective elimination. A deep understanding of the binding affinities, kinetics, thermodynamics, and high-resolution structures of these complexes, obtained through the rigorous application of techniques like SPR, ITC, and Cryo-EM, is essential. This knowledge provides a rational basis for optimizing linker design, improving ternary complex cooperativity and stability, and ultimately engineering highly potent and selective therapeutics that leverage the catalytic power of the cIAP1 E3 ubiquitin ligase.[13][15]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IAPs limit activation of RIP kinases by TNF receptor 1 during development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. The structure of the BIR3 domain of cIAP1 in complex with the N-terminal peptides of SMAC and caspase-9. - OAK Open Access Archive [oak.novartis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]
- 15. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis | PLOS One [journals.plos.org]
- 18. 3mup - cIAP1-BIR3 domain in complex with the Smac-mimetic compound Smac037 - Summary - Protein Data Bank Japan [pdbj.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 21. aragen.com [aragen.com]
- 22. Single-cycle kinetic analysis of ternary DNA complexes by surface plasmon resonance on a decaying surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 25. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 26. Structural Analysis of Protein Complexes by Cryo Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Introduction to Cryo EM | Cryo EM Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Investigating Novel Targets for cIAP1 Ligand-Linker Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various strategies, the use of Proteolysis Targeting Chimeras (PROTACs) has gained significant traction. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a compelling E3 ligase for PROTAC-mediated degradation due to its frequent overexpression in cancer cells and its role in apoptosis and immune signaling pathways. cIAP1-recruiting PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), have shown promise in degrading a range of therapeutically relevant proteins.
This technical guide provides a comprehensive overview of the investigation of novel targets for cIAP1 ligand-linker conjugates. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to aid researchers in this rapidly evolving field.
Novel Targets for cIAP1-Mediated Degradation
A growing number of oncoproteins and disease-related proteins have been successfully targeted for degradation using cIAP1-recruiting PROTACs. The following tables summarize the quantitative data for several prominent examples.
Table 1: Degradation of Estrogen Receptor α (ERα)
| Compound Name | cIAP1 Ligand | ERα Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference(s) |
| SNIPER(ER)-87 | LCL161 derivative | 4-hydroxytamoxifen | PEG | MCF-7 | 3 | 15.6 | [1][2] |
| T47D | - | 9.6 | [1] |
Table 2: Degradation of BCR-ABL
| Compound Name | cIAP1 Ligand | BCR-ABL Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM, ABL) | Reference(s) |
| SNIPER(ABL)-39 | LCL161 derivative | Dasatinib | PEG | K562 | 10 | 0.54 | [3][4] |
Table 3: Degradation of Bromodomain-Containing Protein 4 (BRD4)
| Compound Name | cIAP1 Ligand | BRD4 Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM, cIAP1) | Reference(s) |
| SNIPER(BRD)-1 | LCL161 derivative | (+)-JQ1 | PEG | LNCaP | ~100 | 6.8 | [5][6][7] |
Table 4: Degradation of Bruton's Tyrosine Kinase (BTK)
| Compound Name | cIAP1 Ligand | BTK Ligand | Linker Type | Cell Line | DC50 (nM) | Reference(s) |
| BC5P | IAP ligand | Covalent | PEG | THP-1 | 182 ± 57 | [8][9] |
Table 5: Degradation of B-cell lymphoma-extra large (BCL-XL)
| Compound Name | cIAP1 Ligand | BCL-XL Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference(s) |
| SNIPER-2 | IAP ligand | ABT-263 | - | MyLa 1929 | - | - | [10] |
Key Signaling Pathways
cIAP1 plays a crucial role in regulating both apoptosis and the NF-κB signaling pathway. Understanding these pathways is essential for designing effective cIAP1-targeting therapies.
Experimental Workflows
The development and evaluation of cIAP1 ligand-linker conjugates follow a systematic workflow, from initial design to in vivo validation.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following treatment with a cIAP1-based PROTAC.[11][12]
Materials:
-
Cell culture reagents
-
cIAP1-PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Immunoprecipitation for Ubiquitination Assay
This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12]
Materials:
-
Treated cell lysates (from Protocol 1)
-
Primary antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer
-
Primary antibody against ubiquitin
Procedure:
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
-
Western Blotting for Ubiquitin:
-
Perform SDS-PAGE and Western blotting on the eluted samples as described in Protocol 1.
-
Use a primary antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic effect of the cIAP1-based PROTAC on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
cIAP1-PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: Synthesis of a Bestatin-Based PROTAC (General Scheme)
This protocol outlines a general synthetic route for creating a cIAP1-recruiting PROTAC using a bestatin (B1682670) derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNIPER(ER)-87 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for cIAP1 Ligand-Linker Conjugates: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of cIAP1 Ligand-Linker Conjugates, a class of molecules with significant potential in targeted protein degradation. These conjugates are a key component of Proteolysis Targeting Chimeras (PROTACs), which selectively eliminate disease-causing proteins by harnessing the cell's natural ubiquitin-proteasome system. This application note outlines the general synthesis, specific experimental protocols, and relevant cellular pathways.
Introduction to cIAP1 Ligand-Linker Conjugates
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways.[1][2] cIAP1 Ligand-Linker Conjugates are bifunctional molecules designed to recruit cIAP1 to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] These conjugates typically consist of a cIAP1-binding ligand, such as a derivative of bestatin (B1682670) or LCL161, connected via a chemical linker to a ligand that binds to the target protein.[3] The ability to induce targeted protein degradation makes these conjugates valuable tools in cancer research and drug development.[1][2]
Data Presentation
The synthesis of cIAP1 ligand-linker conjugates involves the preparation of the cIAP1 ligand, the linker, and the final conjugate, followed by purification and characterization.
Table 1: Summary of Synthesized Components and Characterization Methods
| Component | Key Synthesis Steps | Purification Method | Characterization Methods |
| cIAP1 Ligand (e.g., Methyl Bestatin derivative) | Amide bond formation, esterification. | Column Chromatography | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Linker | Multi-step organic synthesis depending on the desired length and composition (e.g., PEG, alkyl chains). | Column Chromatography | ¹H NMR, ¹³C NMR |
| cIAP1 Ligand-Linker Conjugate 1 | Coupling of the cIAP1 ligand to the linker using reagents like DCC and NHS.[2] | High-Performance Liquid Chromatography (HPLC)[2] | ¹H NMR, Mass Spectrometry, HPLC for purity analysis. |
Experimental Protocols
The following protocols are based on the general principles of organic synthesis for PROTACs and inspired by methodologies reported in the literature for similar compounds.
Protocol 1: Synthesis of Methyl Bestatin (cIAP1 Ligand)
This protocol describes the synthesis of methyl bestatin, a known cIAP1 ligand.
Materials:
-
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
-
L-Leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in DCM, add DCC (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add L-Leucine methyl ester hydrochloride (1.2 eq) and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl bestatin.
Protocol 2: Synthesis of a PROTAC Linker (Example: PEG-based linker with a terminal carboxylic acid)
This protocol outlines a general approach for synthesizing a polyethylene (B3416737) glycol (PEG)-based linker.
Materials:
-
Triethylene glycol
-
Tert-butyl bromoacetate (B1195939)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of triethylene glycol (1.0 eq) in THF, add sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add tert-butyl bromoacetate (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the intermediate by column chromatography.
-
Dissolve the purified intermediate in a mixture of TFA and DCM (1:1).
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the PEG-based linker with a terminal carboxylic acid.
Protocol 3: Conjugation of Methyl Bestatin to the Linker
This protocol describes the final step of conjugating the cIAP1 ligand to the linker.
Materials:
-
Methyl Bestatin (from Protocol 1)
-
PEG-based linker (from Protocol 2)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
To a solution of the PEG-based linker (1.0 eq) and NHS (1.1 eq) in DCM, add DCC (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture.
-
To the filtrate, add Methyl Bestatin (1.2 eq) and a catalytic amount of a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final cIAP1 Ligand-Linker Conjugate 1.
Signaling Pathway and Experimental Workflow
The biological activity of cIAP1 ligand-linker conjugates stems from their ability to induce the degradation of a target protein by hijacking the cIAP1 E3 ligase. This process is intricately linked to the non-canonical NF-κB signaling pathway.
cIAP1 Signaling Pathway in Non-Canonical NF-κB Regulation
In resting cells, cIAP1, in a complex with TRAF2 and TRAF3, mediates the ubiquitination and proteasomal degradation of NF-κB-inducing kinase (NIK), keeping the non-canonical NF-κB pathway inactive.[4][5] Upon stimulation of certain receptors (e.g., TNFR), TRAF2 and TRAF3 are recruited to the receptor, leading to the degradation of TRAF3.[4][5] This stabilizes NIK, which then activates the downstream signaling cascade, resulting in the processing of p100 to p52 and the activation of non-canonical NF-κB transcription factors.[4][5]
Caption: Non-canonical NF-κB pathway regulation by cIAP1.
Experimental Workflow for Synthesis of cIAP1 Ligand-Linker Conjugate 1
The synthesis of a cIAP1 ligand-linker conjugate is a multi-step process that requires careful execution and purification at each stage to ensure the final product's purity and activity.
Caption: General workflow for synthesizing cIAP1 ligand-linker conjugates.
References
Application Notes & Protocols: Designing and Evaluating cIAP1-Recruiting PROTACs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ubiquitin ligase to degrade a specific protein of interest (POI).
Introduction to cIAP1-Recruiting PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing selective intracellular protein degradation.[1][2] They consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
Recruiting the cIAP1 E3 ligase is a key strategy in PROTAC development. cIAP1-based PROTACs, sometimes referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), effectively trigger the degradation of target proteins.[6] Mechanistically, these degraders can induce cIAP1's auto-ubiquitination and degradation, a factor to consider during experimental design.[7] Recent studies have revealed that the efficacy of cIAP1-targeting degraders relies on the K63-specific E2 enzyme UBE2N, which facilitates the assembly of complex branched ubiquitin chains (K48/K63 and K11/K48), ultimately leading to proteasomal degradation.[8]
This document outlines the essential steps for designing cIAP1-recruiting PROTACs, from initial molecular concept to detailed protocols for in vitro and in vivo validation.
Caption: Mechanism of cIAP1-PROTAC mediated protein degradation.
Section 1: Design and Synthesis of cIAP1-Recruiting PROTACs
The design of a PROTAC is a modular process involving three key components: a ligand for the POI, a ligand for the E3 ligase (cIAP1), and a connecting linker.[9][10]
Caption: Modular structure of a PROTAC molecule.
Selection of a Protein of Interest (POI) Ligand
The POI ligand provides specificity for the target protein. Unlike traditional inhibitors, the ligand does not need to bind to a functional active site; any specific binding pocket is a potential starting point.[11][12]
-
Source: Utilize known inhibitors, agonists, or binders for your POI. High-throughput screening can also identify new ligands.[10]
-
Affinity: While high affinity is not strictly required, sufficient binding is necessary to recruit the POI to the ternary complex.[11]
-
Exit Vector: Identify a suitable attachment point ("exit vector") on the ligand where the linker can be attached without disrupting binding to the POI.[9] X-ray crystallography data, if available, is invaluable for this step.[11]
Selection of a cIAP1 E3 Ligase Ligand
Several well-characterized ligands can be used to recruit cIAP1.
-
Bestatin (B1682670) Derivatives: Methyl bestatin (MeBS) was an early ligand shown to bind the BIR3 domain of cIAP1 and induce its degradation.[7][13]
-
IAP Antagonists (SMAC Mimetics): More potent ligands have been developed based on Small Molecule IAP Antagonists. These compounds, such as derivatives of MV1 or LCL161, bind with high affinity to the BIR domain of IAP proteins.[14] These are commonly used as the cIAP1-recruiting anchor in modern PROTACs.
Linker Design ("Linkerology")
The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and solubility.[3][15] Its optimization is an empirical process.[16]
-
Length: The linker must be long enough to span the distance between the POI and cIAP1, avoiding steric clashes, but not so long that a productive ternary complex cannot form.[3]
-
Composition: Polyethylene glycol (PEG) linkers are commonly used initially to improve solubility and provide flexibility.[17][18] Alkyl chains are another common choice. Subsequent optimization may involve incorporating more rigid elements like aromatic rings to improve pharmacokinetic properties.[9][12]
-
Attachment Points: The points where the linker connects to the POI and E3 ligands are crucial for achieving the correct spatial orientation for ubiquitination.[3]
Synthesis
PROTAC synthesis is typically a modular process. The POI ligand, linker, and cIAP1 ligand are often synthesized separately and then coupled together in the final steps.[17]
-
Common Coupling Chemistries:
Section 2: Experimental Workflow and In Vitro Characterization
A systematic workflow is essential for evaluating newly synthesized PROTACs. The process begins with biochemical assays to confirm binding and ternary complex formation, followed by cell-based assays to measure protein degradation and assess cellular effects.
Caption: General experimental workflow for PROTAC development.
Protocol 2.1: Ternary Complex Formation and Binding Affinity Assays
Objective: To quantify the binding affinities of the PROTAC to its individual targets (POI and cIAP1) and to measure the formation and stability of the ternary complex.
Methods:
-
Surface Plasmon Resonance (SPR): A powerful technique for real-time, label-free analysis of binary and ternary binding kinetics (k_on, k_off) and affinity (K_D).[19][20] It can also determine the cooperativity of ternary complex formation.[21]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring thermodynamic parameters (K_D, ΔH, ΔS) of binding interactions in solution.[11][22]
Abbreviated SPR Protocol for Ternary Complex Analysis:
-
Immobilization: Immobilize a high-purity, tagged E3 ligase complex (e.g., His-tagged cIAP1-BIR3 domain) onto a suitable sensor chip (e.g., NTA sensor chip).[19]
-
Binary Interaction (PROTAC to cIAP1): Inject increasing concentrations of the PROTAC over the cIAP1-coated surface to determine the binary K_D.
-
Binary Interaction (PROTAC to POI): In a separate experiment or using a different flow cell, immobilize the POI and inject the PROTAC to determine its binary K_D.
-
Ternary Complex Formation: Pre-mix a constant, saturating concentration of the POI with varying concentrations of the PROTAC. Inject this mixture over the immobilized cIAP1 surface.
-
Data Analysis: Analyze the sensorgrams using a 1:1 Langmuir interaction model to calculate affinity (K_D) and kinetic rate constants.[20] Compare the binding of the PROTAC in the absence and presence of the POI to determine the cooperativity factor (alpha).[20]
Protocol 2.2: Cellular Protein Degradation Assay via Western Blot
Objective: To determine the efficacy (DC50) and maximum level (Dmax) of POI degradation induced by the PROTAC in a cellular context.[4]
Materials:
-
Cell Line: A human cell line endogenously expressing the POI and cIAP1.
-
Reagents: PROTAC stock solution (in DMSO), cell culture medium, ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer.
-
Antibodies: High-quality primary antibodies specific for the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin). HRP-conjugated secondary antibodies.[23]
-
Equipment: Cell culture supplies, electrophoresis and transfer apparatus, PVDF or nitrocellulose membranes, chemiluminescence imaging system.[4]
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle control (DMSO).[23]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[4][23]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly with TBST.[4]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
-
Protocol 2.3: Off-Target Analysis via Quantitative Proteomics
Objective: To assess the selectivity of the PROTAC by quantifying changes across the global proteome following treatment.
Method: Mass spectrometry (MS)-based proteomics is the gold standard for this analysis.[24]
Abbreviated Proteomics Workflow:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce maximal degradation (e.g., 5-10x DC50) and a vehicle control.
-
Sample Preparation: Lyse cells, extract proteins, and digest them into peptides (typically with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Data-Independent Acquisition (DIA) is a robust method for this purpose.[25]
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across all samples.[26]
-
Interpretation: Identify proteins whose abundance significantly changes upon PROTAC treatment. A selective PROTAC will primarily reduce the level of the intended POI and potentially cIAP1, with minimal impact on other proteins.[24][27]
Section 3: In Vivo Evaluation Protocol
Protocol 3.1: Mouse Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy and in vivo target degradation of the PROTAC.[28]
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) for tumor xenografts.[28]
-
Cell Line: A cancer cell line that forms tumors in mice and is sensitive to the degradation of the POI.
-
PROTAC Formulation: Prepare the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage).[28]
-
Equipment: Calipers for tumor measurement, supplies for dosing and tissue collection.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., MCF-7) mixed with Matrigel into the flanks of the mice.[28]
-
Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.[28]
-
Dosing: Administer the PROTAC at the desired dose and schedule (e.g., once daily oral gavage). The control group receives the vehicle only.[28]
-
Efficacy Monitoring: Measure tumor volume 2-3 times per week using calipers. Monitor body weight as an indicator of toxicity.[28]
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at intermediate time points), euthanize a subset of animals.
-
Excise tumors and divide them. Flash-freeze a portion for Western blot analysis and fix the other portion in formalin for immunohistochemistry (IHC).[28]
-
Homogenize the frozen tumor tissue in RIPA buffer.[28]
-
Perform a Western blot as described in Protocol 2.2 to quantify the level of POI degradation in the tumor tissue relative to the vehicle-treated group.[28]
-
Section 4: Data Presentation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison between different PROTAC compounds.
Table 1: In Vitro Characterization of cIAP1-Recruiting PROTACs
| Compound ID | POI Binding K_D (nM, SPR) | cIAP1 Binding K_D (nM, SPR) | Ternary Complex Cooperativity (α) | Cellular DC50 (nM) | Dmax (%) |
| PROTAC-01 | 55 | 120 | 5.2 | 25 | 95 |
| PROTAC-02 | 60 | 115 | 1.8 | 150 | 80 |
| PROTAC-03 | 48 | 250 | 0.9 | >1000 | <10 |
Table 2: In Vivo Efficacy of Lead PROTAC in Xenograft Model
| Treatment Group | Dosing Schedule | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Average POI Level in Tumor (% of Vehicle) |
| Vehicle | Daily, p.o. | 1500 ± 210 | N/A | 100 |
| PROTAC-01 | 50 mg/kg, Daily, p.o. | 350 ± 95 | 77 | 15 |
References
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 10. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. explorationpub.com [explorationpub.com]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. The Essential Role of Linkers in PROTACs [axispharm.com]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. aragen.com [aragen.com]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. sapient.bio [sapient.bio]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Protein Degrader [proteomics.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating cIAP1 Degrader Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation.[1][2][3] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses E3 ubiquitin ligase activity, which is crucial for its function in cell signaling pathways, including the NF-κB pathway.[1][2] Dysregulation of cIAP1 has been implicated in various cancers, where it contributes to tumor cell survival and resistance to therapy.[1][2] Consequently, cIAP1 has emerged as a promising therapeutic target in oncology.
cIAP1 degraders are a class of small molecules designed to induce the degradation of cIAP1, thereby promoting cancer cell death.[2][4] These degraders are often bifunctional molecules, such as SMAC mimetics or Proteolysis-Targeting Chimeras (PROTACs), which recruit cIAP1 to the cellular protein degradation machinery, leading to its ubiquitination and subsequent destruction by the proteasome.[2][5][6] The degradation of cIAP1 unleashes apoptotic pathways and can sensitize cancer cells to other therapeutic agents.[2][5]
Robust and reliable cell-based assays are essential for the discovery and development of effective cIAP1 degraders. These assays are critical for confirming the mechanism of action, quantifying the potency and efficacy of new compounds, and elucidating their downstream cellular consequences. This document provides detailed protocols for a suite of cell-based assays to comprehensively evaluate the efficacy of cIAP1 degraders.
Signaling Pathway Overview
cIAP1 plays a central role in the TNF-α signaling pathway, where it regulates the balance between cell survival and apoptosis. Upon TNF-α stimulation, cIAP1 is recruited to the TNFR1 signaling complex and ubiquitinates RIPK1, leading to the activation of the NF-κB and MAPK survival pathways. cIAP1 degraders induce the auto-ubiquitination and proteasomal degradation of cIAP1, which prevents RIPK1 ubiquitination and shifts the balance towards the formation of a death-inducing complex, ultimately leading to apoptosis.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Target Protein Degradation by cIAP1 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation. As an E3 ubiquitin ligase, cIAP1 plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. This function has been harnessed in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and SMAC mimetics. These cIAP1 conjugates hijack the cellular machinery to induce the degradation of specific target proteins, offering a promising strategy for treating a variety of diseases, including cancer.
This document provides detailed application notes and protocols for the Western blot analysis of target protein degradation mediated by cIAP1 conjugates. It is intended to guide researchers, scientists, and drug development professionals in accurately quantifying the efficacy of these compounds.
Signaling Pathway of cIAP1-Mediated Protein Degradation
cIAP1-based degraders, such as specific PROTACs and SMAC mimetics, function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.
A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase, in this case, cIAP1. By bringing the target protein and cIAP1 into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.
SMAC mimetics are small molecules that mimic the endogenous IAP antagonist, SMAC/DIABLO. They bind to the BIR domains of cIAP1, inducing a conformational change that activates its E3 ligase activity. This leads to the auto-ubiquitination and degradation of cIAP1 itself, and can also be exploited to degrade other proteins of interest when incorporated into a PROTAC. The degradation of cIAP1 can also sensitize cells to apoptosis.
The general mechanism for a cIAP1-recruiting PROTAC is illustrated in the following diagram:
Application Notes & Protocols: Ubiquitination Assay to Confirm cIAP1-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a key regulator of cellular signaling pathways, including inflammation and apoptosis.[1][2] A primary function of cIAP1 is its activity as a RING-domain E3 ubiquitin ligase, which facilitates the covalent attachment of ubiquitin to target proteins.[1][2][3] This post-translational modification can mark proteins for degradation by the 26S proteasome, thereby controlling their cellular abundance and activity.[4][5][6] These application notes provide detailed protocols for both in vitro and cell-based (in vivo) ubiquitination assays to identify and confirm substrates of cIAP1 and to verify their subsequent degradation. These methods are essential for researchers studying cIAP1-regulated pathways and for professionals developing therapeutics that modulate cIAP1 activity, such as SMAC mimetics or Proteolysis-targeting chimeras (PROTACs).[6][7]
I. cIAP1-Mediated Ubiquitination and Degradation Pathway
Ubiquitination is a multi-step enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4][8][9] The E3 ligase, in this case cIAP1, provides substrate specificity, recognizing the target protein and facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[5][10] The attachment of a polyubiquitin (B1169507) chain, typically linked via lysine 48 (K48), serves as a signal for the proteasome to recognize, unfold, and degrade the tagged protein.[4][10] cIAP1 can also promote its own ubiquitination and degradation, a process that can be induced by SMAC mimetics.[11][12]
Caption: cIAP1-mediated ubiquitination pathway leading to proteasomal degradation.
II. In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade using purified, recombinant components to directly assess the ability of cIAP1 to ubiquitinate a specific protein of interest.[4] It is a powerful method to confirm direct enzymatic activity without the complexity of the cellular environment.
Caption: Workflow for the in vitro ubiquitination assay.
This protocol is adapted from established methodologies for assessing E3 ligase activity.[12][13][14]
A. Reagents and Buffers
| Component | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| E1 Enzyme | 5 µM | 50-500 nM | Activates ubiquitin[13] |
| E2 Enzyme (e.g., UbcH5a/c) | 25 µM | 0.5-5 µM | Conjugates ubiquitin[12][13][14] |
| Recombinant cIAP1 | 10 µM | 0.1-1 µM | E3 Ligase to be tested |
| Substrate Protein | 10 µM | 1-2 µM | Potential target of cIAP1 |
| Ubiquitin (WT or tagged) | 100 µM | 5-20 µg per reaction | The modifier protein[12] |
| 10X Ubiquitination Buffer | 400 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 6 mM DTT | 1X | Provides optimal reaction conditions[12] |
| ATP Solution | 20 mM | 2 mM | Energy source for E1 activation[12][13] |
| 2X SDS-PAGE Sample Buffer | 2X | 1X | To stop the reaction and prepare for electrophoresis[13] |
B. Experimental Procedure
-
Thaw all recombinant proteins, ubiquitin, and buffers on ice.
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water to the final volume (e.g., 20 µL).
-
10X Ubiquitination Buffer (2 µL).
-
ATP Solution (2 µL).
-
E1 Enzyme.
-
E2 Enzyme.
-
Substrate Protein.
-
Ubiquitin.
-
-
Initiate the reaction: Add the recombinant cIAP1 E3 ligase to the mixture.
-
Negative Control: Prepare a parallel reaction that omits a key component, such as ATP or cIAP1, to ensure that any observed ubiquitination is dependent on the complete enzymatic cascade.
-
Incubate the reaction tubes at 37°C for 60-90 minutes.[12][13][14]
-
Terminate the reaction: Add an equal volume of 2X SDS-PAGE sample buffer and boil the samples at 95-100°C for 5-10 minutes.[15]
-
Analysis: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific to the substrate protein. A positive result is indicated by a "smear" or a "ladder" of higher molecular weight bands above the unmodified substrate band, which represents polyubiquitinated forms of the protein. Alternatively, probing with an anti-ubiquitin antibody can also reveal ubiquitinated products.
III. In Vivo (Cell-Based) Ubiquitination Assay
This assay confirms that cIAP1 ubiquitinates a target protein within a cellular context. It typically involves overexpressing tagged versions of the substrate and ubiquitin, followed by immunoprecipitation of the substrate and detection of its ubiquitinated forms.
Caption: Workflow for the cell-based (in vivo) ubiquitination assay.
This protocol is designed to specifically detect the ubiquitination of a target protein.[11][15]
A. Materials
-
Cultured cells (e.g., HEK293T).
-
Expression plasmids for your tagged protein of interest and tagged ubiquitin.
-
Transfection reagent.
-
Proteasome inhibitor (e.g., MG132).
-
Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide, NEM).
-
Dilution/IP Buffer: 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with inhibitors.
-
Antibody-conjugated beads for immunoprecipitation (e.g., anti-FLAG M2 affinity gel).
-
Wash Buffer (e.g., high-salt buffer: 10 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA, 1% NP-40).[15]
B. Experimental Procedure
-
Transfection: Co-transfect cultured cells with plasmids expressing the tagged protein of interest and tagged ubiquitin.[15]
-
Inhibitor Treatment: 4-6 hours prior to harvesting, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) to prevent the degradation of ubiquitinated proteins and enhance their detection.[16]
-
Cell Lysis:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cell pellet directly in 100-200 µL of hot (95°C) Denaturing Lysis Buffer to immediately inactivate enzymes and dissociate protein complexes.[15]
-
Boil the lysate for 10 minutes.
-
-
Immunoprecipitation:
-
Dilute the denatured lysate 10-fold with ice-cold Dilution/IP Buffer to reduce the SDS concentration and allow for antibody binding.
-
Clarify the lysate by centrifugation.
-
Add antibody-conjugated beads to the supernatant and incubate overnight at 4°C with rotation to capture the target protein.[15]
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads at least 3-4 times with a high-salt wash buffer to remove non-specifically bound proteins.[15]
-
-
Elution and Analysis:
-
After the final wash, aspirate all residual buffer.
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western blotting, probing the membrane with an antibody against the ubiquitin tag (e.g., anti-HA). A ladder of high molecular weight bands will confirm the ubiquitination of your target protein.
-
IV. Confirming Protein Degradation
Observing ubiquitination is the first step; confirming that it leads to degradation is critical. A cycloheximide (B1669411) (CHX) chase assay is a standard method to measure the half-life of a protein. CHX blocks new protein synthesis, allowing for the tracking of the existing protein pool over time.
-
Culture cells under the desired experimental conditions (e.g., with or without a treatment that induces cIAP1 activity).
-
Add cycloheximide (e.g., 50-100 µg/mL) to the culture medium to inhibit protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8 hours).
-
Prepare whole-cell lysates from each time point.
-
Analyze equal amounts of protein from each lysate by Western blotting.
-
Probe the membrane with an antibody against the protein of interest and a loading control antibody (e.g., β-actin or GAPDH), which should have a long half-life.
-
Quantify the band intensities for the target protein at each time point using densitometry software.[11]
-
Normalize the target protein levels to the loading control and plot the remaining protein level versus time to determine the rate of degradation. A faster decline in protein levels under conditions where cIAP1 is active confirms cIAP1-mediated degradation.
| Time after CHX (hours) | Target Protein Level (Normalized Densitometry Units) |
| 0 | 1.00 |
| 1 | 0.85 |
| 2 | 0.60 |
| 4 | 0.35 |
| 8 | 0.10 |
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. revvity.com [revvity.com]
- 8. Ubiquitination | Signaling Pathways | TargetMol [targetmol.com]
- 9. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Protein Ubiquitination [jove.com]
- 16. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
Application Notes and Protocols for Studying cIAP1 Conjugate Effects Using Lentiviral-Based Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a member of the IAP family, is a key regulator of cellular signaling pathways, particularly the NF-κB pathway, which is crucial for inflammation, immunity, and cell survival. Its E3 ubiquitin ligase activity is central to its function, making it an attractive target for therapeutic intervention in various diseases, including cancer. Lentiviral-based systems offer a robust and versatile platform for studying the intricate roles of cIAP1 and the effects of its conjugates, such as SMAC mimetics, by enabling stable and efficient gene delivery into a wide range of cell types.
These application notes provide a comprehensive guide to utilizing lentiviral systems for the functional characterization of cIAP1. Detailed protocols for lentiviral production, cell line generation, and key functional assays are provided, along with data presentation tables and visual diagrams of signaling pathways and experimental workflows.
Data Presentation
Table 1: Effect of Lentiviral-mediated cIAP1 Knockdown on TNF-α-induced NF-κB Activity
| Treatment | Normalized Luciferase Activity (Fold Change ± SD) |
| Control shRNA | |
| Untreated | 1.0 ± 0.1 |
| TNF-α (10 ng/mL) | 8.5 ± 0.7 |
| cIAP1 shRNA | |
| Untreated | 1.1 ± 0.2 |
| TNF-α (10 ng/mL) | 2.3 ± 0.3[1] |
Data are representative of results obtained from a luciferase reporter assay in cells stably expressing the indicated shRNAs and an NF-κB luciferase reporter construct. Cells were stimulated with TNF-α for 6 hours.
Table 2: Quantitative Analysis of Protein Levels Following SMAC Mimetic Treatment
| Treatment | Relative cIAP1 Protein Level (%) | Relative NIK Protein Level (%) |
| Vehicle (DMSO) | 100 | 100 |
| SMAC Mimetic (100 nM) | 15[2][3] | 450[4] |
Data are representative of densitometric analysis of Western blots from cells treated with a SMAC mimetic for 4 hours. Protein levels are normalized to a loading control and expressed as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Non-Canonical NF-κB Signaling Pathway and SMAC Mimetic Action
Caption: Non-canonical NF-κB pathway and the mechanism of SMAC mimetics.
Experimental Workflow for Lentiviral-Based Studies of cIAP1
Caption: Workflow for studying cIAP1 using lentiviral systems.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
Materials:
-
HEK293T cells
-
Complete DMEM (with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral vector (e.g., pLKO.1-shRNA targeting cIAP1 or overexpression vector)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
10 cm tissue culture dishes
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T cells.
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.
-
Incubate overnight at 37°C with 5% CO2. Cells should be ~70-80% confluent at the time of transfection.
-
-
Day 2: Transfection.
-
In tube A, dilute the plasmids in 500 µL of Opti-MEM:
-
10 µg lentiviral vector
-
7.5 µg packaging plasmid
-
2.5 µg envelope plasmid
-
-
In tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 20 minutes.
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Change Media.
-
After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete DMEM.
-
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Filter the pooled supernatant through a 0.45 µm syringe filter to remove any cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells (e.g., HeLa, Jurkat)
-
Complete growth medium for target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells.
-
Plate 2 x 10^5 target cells per well in a 6-well plate in 2 mL of complete medium.
-
Incubate overnight.
-
-
Day 2: Transduction.
-
Remove the medium from the cells.
-
Add 1 mL of fresh complete medium containing Polybrene to a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant (the multiplicity of infection, MOI, should be optimized for each cell line).
-
Incubate overnight.
-
-
Day 3: Change Media.
-
Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
-
Day 4 onwards: Selection.
-
After 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium (the optimal concentration should be determined by a kill curve).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are all killed.
-
Expand the surviving pool of stably transduced cells.
-
Protocol 3: NF-κB Luciferase Reporter Assay
Materials:
-
Stably transduced cells expressing a luciferase reporter gene under the control of an NF-κB response element.
-
White, opaque 96-well plates
-
TNF-α (or other NF-κB stimulus)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Procedure:
-
Day 1: Seed Cells.
-
Plate 2 x 10^4 cells per well in a 96-well white, opaque plate in 100 µL of medium.
-
Incubate overnight.
-
-
Day 2: Stimulation.
-
Treat the cells with the desired concentration of TNF-α or other stimuli. Include untreated wells as a negative control.
-
Incubate for 6-8 hours at 37°C.
-
-
Day 2: Luciferase Assay.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control if applicable.
-
Protocol 4: Immunoprecipitation and Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (e.g., anti-cIAP1)
-
Protein A/G agarose (B213101) beads
-
Primary and secondary antibodies for Western blotting
-
SDS-PAGE gels and blotting apparatus
-
ECL Western blotting detection reagents
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary and secondary antibodies.
-
Detect the signal using an ECL reagent.
-
References
Application of cIAP1 Degraders in Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cell death and survival pathways, making it a compelling therapeutic target in oncology.[1] As a member of the Inhibitor of Apoptosis (IAP) family, cIAP1, along with its close homolog cIAP2, functions as an E3 ubiquitin ligase.[1][2] This enzymatic activity is crucial for its role in modulating signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, and in inhibiting apoptosis.[1][3] In many cancers, the overexpression of cIAP1 allows tumor cells to evade programmed cell death, contributing to tumor progression and resistance to chemotherapy.[1][3]
cIAP1 degraders, often referred to as SMAC mimetics, are a class of therapeutic agents designed to mimic the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO).[1] These small molecules bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1, inducing a conformational change that triggers its auto-ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of cIAP1 has two major consequences for cancer cells: it removes the block on caspase activation, thereby promoting apoptosis, and it leads to the activation of the alternative NF-κB pathway, which can result in tumor cell death through immune-mediated mechanisms.[1]
This document provides detailed application notes and protocols for the use of cIAP1 degraders in various cancer research models, including in vitro cell-based assays and in vivo xenograft studies. It is intended to serve as a comprehensive guide for researchers in academia and industry who are investigating the therapeutic potential of targeting cIAP1 in cancer.
Mechanism of Action of cIAP1 Degraders
cIAP1 degraders, or SMAC mimetics, function by inducing the self-destruction of cIAP1. This process initiates a cascade of events that can lead to cancer cell death.
Caption: Mechanism of action of cIAP1 degraders.
Data Presentation: Efficacy of cIAP1 Degraders in Cancer Cell Lines
The following table summarizes the in vitro efficacy of various cIAP1 degraders across a panel of human cancer cell lines.
| Degrader | Cancer Type | Cell Line | IC50 (nM) | Notes | Reference |
| LCL161 | Leukemia | - | 52.7 (XIAP) | Also binds cIAP1 (10.4 nM) and cIAP2 (12.9 nM). | [3] |
| Hepatocellular Carcinoma | - | - | Induces cell death. | [3] | |
| Multiple Myeloma | - | - | Resistant in vitro, but sensitive in vivo. | [3] | |
| Birinapant | Melanoma | 451Lu, 1025Lu | Resistant in vitro | Sensitive in vivo as xenotransplants. | [3] |
| GDC-0152 | Melanoma | A2058 | - | Induces cIAP1 degradation and apoptosis. | [3] |
| Glioblastoma | GL261, U87MG, GBM6, GBM9 | - | Induces cIAP1 degradation and apoptosis. | [3] | |
| Debio 1143 (AT-406) | Breast Cancer | MDA-MB-231 | - | High levels of cell death. | [3] |
| Ovarian Cancer | SK-OV-3 | - | High levels of cell death. | [3] |
Experimental Protocols
In Vitro Assays
A crucial first step in evaluating cIAP1 degraders is to assess their activity in cultured cancer cells.
Caption: Workflow for in vitro evaluation of cIAP1 degraders.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of cIAP1 degraders on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
cIAP1 degrader stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the cIAP1 degrader in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted degrader solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for cIAP1 Degradation and Apoptosis Induction
This protocol is for assessing the degradation of cIAP1 and the induction of apoptosis by monitoring cleaved caspase-3 levels.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the cIAP1 degrader at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.
-
3. In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of cIAP1 and its induction by degraders.
-
Materials:
-
Recombinant E1, E2 (e.g., UbcH5a/b/c), and ubiquitin
-
Recombinant cIAP1
-
cIAP1 degrader
-
Ubiquitination reaction buffer
-
ATP
-
-
Protocol:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add recombinant cIAP1 and the cIAP1 degrader at various concentrations.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and western blotting using an anti-ubiquitin or anti-cIAP1 antibody to detect polyubiquitinated cIAP1.
-
In Vivo Xenograft Model
Evaluating the efficacy of cIAP1 degraders in a living organism is a critical step in preclinical development.
Caption: Workflow for in vivo xenograft studies.
1. Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model to test the anti-tumor activity of cIAP1 degraders.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
cIAP1 degrader formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
-
-
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest and resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio, to a final concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[5]
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the cIAP1 degrader and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for pharmacodynamic (e.g., western blotting for cIAP1 levels) and histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Concluding Remarks
The protocols and data presented here provide a framework for the investigation of cIAP1 degraders in cancer research. The ability of these compounds to induce the degradation of a key survival protein and thereby promote cancer cell death highlights their therapeutic potential. Rigorous and standardized experimental procedures are essential for accurately evaluating the efficacy and mechanism of action of these novel agents as they progress through the drug development pipeline.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing cIAP1 Conjugates for Protein Function and Homeostasis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a crucial regulator of cellular signaling pathways, primarily known for its role in apoptosis and inflammation.[1][2] As an E3 ubiquitin ligase, cIAP1 mediates the ubiquitination of target proteins, leading to their degradation by the proteasome.[3][4] This intrinsic function of cIAP1 has been harnessed to develop powerful chemical tools, known as cIAP1 conjugates, for targeted protein degradation. These tools, which include SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs), offer a novel approach to study protein function and homeostasis by inducing the selective removal of a protein of interest.[5][6][7]
SMAC mimetics are small molecules that bind to the BIR domains of IAP proteins, including cIAP1, triggering a conformational change that stimulates cIAP1's E3 ligase activity and leads to its autoubiquitination and subsequent degradation.[8][9] This event sensitizes cancer cells to apoptosis.[5][10]
cIAP1-based PROTACs , also referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), are heterobifunctional molecules.[6] They consist of a ligand that binds to cIAP1 (often a SMAC mimetic or a bestatin (B1682670) derivative) connected via a linker to a ligand for a specific protein of interest (POI).[11][12][13] This chimeric molecule brings cIAP1 into close proximity with the POI, facilitating the transfer of ubiquitin from cIAP1 to the target protein, marking it for proteasomal degradation.[11][12]
These application notes provide an overview of the use of cIAP1 conjugates, quantitative data on their effects, detailed experimental protocols for their application, and visual diagrams of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize quantitative data from studies utilizing cIAP1-targeting compounds to induce protein degradation and affect cell viability.
Table 1: Quantitative Analysis of cIAP1 Degradation and Cell Viability Following Treatment with a SMAC Mimetic (BI-891065) [14]
| Cell Line | BI-891065 Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 | 100 |
| 10 | 24 | 50 | 85 | |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| HT-29 | 0 | 24 | 100 | 100 |
| 10 | 24 | 70 | 95 | |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.[14]
Table 2: Potency of a cIAP1-based PROTAC (SNIPER-5) in Degrading BCR-ABL [13]
| Cell Line | Compound | Target Protein | Max. Knockdown Concentration | Treatment Time (h) |
| K562 | SNIPER-5 | BCR-ABL | ~100 nM | 24 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IAPs as E3 ligases of Rac1: Shaping the move - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeted Protein Degradation: from Chemical Biology to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Design for cIAP1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length and composition for Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is the linker a critical component of a cIAP1 PROTAC?
A1: The linker in a Proteolysis-Targeting Chimera (PROTAC) is not merely a spacer but plays a crucial role in the efficacy of the molecule.[1] It connects the ligand that binds to cIAP1 to the ligand that engages the target protein. An optimally designed linker facilitates the formation of a stable and productive ternary complex between cIAP1, the PROTAC, and the target protein, which is essential for the subsequent ubiquitination and proteasomal degradation of the target.[2][3] The linker's length, composition, and attachment points significantly influence the PROTAC's overall performance, including its solubility, cell permeability, and metabolic stability.[4][5]
Q2: What are the most common types of linkers used in cIAP1 PROTAC design?
A2: The most frequently utilized linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[4][6] These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex.[4] Other linker types include more rigid structures like piperazine (B1678402) or triazole rings, which can help to control the conformational flexibility and improve the physicochemical properties of the PROTAC.[4]
Q3: How does linker composition, aside from its length, impact the performance of a cIAP1 PROTAC?
A3: The chemical composition of the linker is a key determinant of a PROTAC's drug-like properties.[4] For instance, incorporating hydrophilic moieties like PEG can enhance aqueous solubility, while more hydrophobic alkyl chains can influence cell permeability.[5][7] The composition also affects the linker's flexibility and its ability to establish favorable interactions within the ternary complex, thereby influencing its stability and the efficiency of protein degradation.[8]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the development and optimization of cIAP1 PROTACs, with a focus on linker-related challenges.
Issue 1: The cIAP1 PROTAC shows good binding to both cIAP1 and the target protein in binary assays, but there is no significant degradation of the target protein.
-
Potential Cause: Suboptimal linker length. The linker may be too short, leading to steric hindrance and preventing the formation of a stable ternary complex.[4] Conversely, a linker that is too long might not effectively bring the two proteins into close proximity for efficient ubiquitination.[4]
-
Troubleshooting Steps:
-
Synthesize a linker library: Create a series of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths).
-
Assess ternary complex formation: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly evaluate the formation and stability of the cIAP1-PROTAC-target protein ternary complex.[9]
-
Evaluate cellular degradation: Perform Western blot analysis to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each linker variant in a relevant cell line.[3]
-
Issue 2: The cIAP1 PROTAC has poor cellular permeability, limiting its efficacy.
-
Potential Cause: The physicochemical properties of the linker, such as high polarity or a large number of rotatable bonds, can negatively impact cell membrane permeability.[5][10]
-
Troubleshooting Steps:
-
Modify linker composition: Introduce more hydrophobic elements into the linker, such as alkyl chains, or incorporate rigid structures to reduce the number of rotatable bonds.[7]
-
Evaluate cell permeability: Conduct cell-based permeability assays to assess the ability of the PROTACs to cross the cell membrane.[5]
-
Correlate permeability with degradation: Compare the cell permeability data with the cellular degradation efficacy to identify linkers that provide a good balance of both properties.
-
Issue 3: The cIAP1 PROTAC exhibits a significant "hook effect," where higher concentrations lead to reduced degradation.
-
Potential Cause: At high concentrations, the PROTAC can form binary complexes (cIAP1-PROTAC or PROTAC-target protein) that are not productive for degradation, thus inhibiting the formation of the required ternary complex.[2]
-
Troubleshooting Steps:
-
Optimize linker design for cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein enhances the affinity for the other, leading to a more stable ternary complex and potentially mitigating the hook effect.[2]
-
Perform dose-response experiments over a wide concentration range: This will help to fully characterize the hook effect and identify the optimal concentration range for maximal degradation.
-
Data Presentation
Table 1: Representative Data on the Impact of Linker Length on cIAP1 PROTAC Efficacy
The following table presents hypothetical data illustrating how linker length can influence the degradation potency (DC50) and efficacy (Dmax) of a cIAP1 PROTAC targeting a hypothetical protein of interest (POI).
| PROTAC Variant | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| cIAP1-PROTAC-1 | PEG | 8 | 500 | 60 |
| cIAP1-PROTAC-2 | PEG | 12 | 100 | 85 |
| cIAP1-PROTAC-3 | PEG | 16 | 25 | 95 |
| cIAP1-PROTAC-4 | PEG | 20 | 150 | 80 |
| cIAP1-PROTAC-5 | Alkyl | 16 | 35 | 92 |
Note: This data is for illustrative purposes and the optimal linker length and composition are target-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Western Blot for cIAP1 PROTAC-Mediated Protein Degradation
This protocol describes the standard procedure for assessing the degradation of a target protein induced by a cIAP1 PROTAC.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[3]
-
Protocol 2: In-Cell cIAP1 Ubiquitination Assay
This protocol is for confirming that the PROTAC-induced degradation is mediated by ubiquitination.
-
Cell Treatment:
-
Treat cells with the cIAP1 PROTAC at a concentration that induces significant degradation. Co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in an IP lysis buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Pre-clear the lysates with protein A/G beads.[13]
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.[13]
-
Add fresh protein A/G beads to pull down the antibody-protein complex.[13]
-
Wash the beads extensively with wash buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.[13]
-
Visualizations
Caption: cIAP1 signaling pathway and PROTAC-mediated degradation.
Caption: Experimental workflow for optimizing cIAP1 PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting cIAP1 Conjugate Degradation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal degradation efficiency with cellular Inhibitor of Apoptosis Protein 1 (cIAP1) conjugates, such as Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
Issue: Poor or No Degradation of the Target Protein
When encountering poor or no degradation of your protein of interest (POI), a systematic approach is essential to pinpoint the issue. The following Q&A guide will walk you through potential problems and solutions, from initial checks to more in-depth investigations.
Q1: Have you confirmed the cellular permeability and target engagement of your cIAP1 conjugate?
Poor degradation may occur if the conjugate cannot efficiently enter the cell and bind to both the target protein and cIAP1.
-
Recommended Action:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells by measuring changes in the thermal stability of the target protein upon conjugate binding.[1][2]
-
NanoBRET™ Target Engagement Assays: This live-cell method can quantify the binding affinity of the conjugate to both the POI and cIAP1.[1]
-
Q2: Is the ternary complex of POI-conjugate-cIAP1 forming effectively?
The formation of a stable ternary complex is a critical step for ubiquitination and subsequent degradation.[3][4][5][6][7]
-
Recommended Action:
-
Co-Immunoprecipitation (Co-IP): This experiment can verify the formation of the ternary complex in a cellular context. By pulling down either the E3 ligase (cIAP1) or the target protein, you can blot for the presence of the other components.
-
Q3: Is the target protein being ubiquitinated upon treatment with the cIAP1 conjugate?
Inefficient ubiquitination of the target protein will lead to poor degradation.
-
Recommended Action:
-
In-Cell Ubiquitination Assay: This assay allows for the detection of ubiquitinated POI. It involves immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody. To enhance detection, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[1]
-
Q4: Is the proteasome functioning correctly?
The final step in the degradation pathway is the proteasomal degradation of the ubiquitinated target.
-
Recommended Action:
-
Proteasome Activity Assay: Ensure that the proteasome is active in your experimental system. You can also use a known proteasome inhibitor as a negative control in your degradation experiments. If degradation is rescued in the presence of a proteasome inhibitor, it indicates the degradation is proteasome-dependent.
-
Q5: Could cIAP1 auto-ubiquitination and degradation be a limiting factor?
cIAP1 itself can undergo auto-ubiquitination and proteasomal degradation, which can be enhanced by some cIAP1-recruiting ligands.[8][9][10][11][12] This self-limiting effect could reduce the available E3 ligase pool for target degradation.
-
Recommended Action:
-
Monitor cIAP1 Levels: Perform a time-course experiment and monitor the levels of cIAP1 protein by Western blot alongside your target protein. A rapid decrease in cIAP1 levels might correlate with poor target degradation.
-
Q6: Is the expression level of cIAP1 sufficient in your cell line?
Low endogenous levels of cIAP1 can limit the efficiency of degradation.
-
Recommended Action:
-
Assess cIAP1 Expression: Check the baseline expression level of cIAP1 in your chosen cell line by Western blot or refer to protein expression atlases.[13] Consider using a cell line with higher endogenous cIAP1 expression if levels are low.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cIAP1-based degraders?
cIAP1-based degraders are heterobifunctional molecules that recruit cIAP1, an E3 ubiquitin ligase, to a specific protein of interest (POI). This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[14][15] The E3 ligase activity of cIAP1 is dependent on the dimerization of its RING domain.[8][9]
Q2: My cIAP1 conjugate is causing degradation of cIAP1 itself. Is this expected?
Yes, this can be an expected outcome. Many small molecule ligands that bind to the BIR domains of cIAP1, including Smac mimetics used in some degraders, can induce a conformational change that promotes cIAP1 auto-ubiquitination and subsequent proteasomal degradation.[8][11][12] This can be a self-regulating mechanism.
Q3: What is the "hook effect" and could it be affecting my results?
The "hook effect" describes a phenomenon where at very high concentrations, the bifunctional degrader can form binary complexes (either with the POI or cIAP1) instead of the productive ternary complex. This leads to a decrease in degradation efficiency at higher concentrations.[7][16] It is recommended to perform a full dose-response curve to identify the optimal concentration for degradation.
Q4: Where is cIAP1 located within the cell, and could this impact degradation?
cIAP1 localization can vary depending on the cell cycle phase and cellular state. It is found in both the cytoplasm and the nucleus.[17][18] If your target protein is exclusively localized to a compartment with low cIAP1 concentration, this could limit degradation efficiency.
Q5: Can cIAP1 degrade other inhibitor of apoptosis proteins (IAPs)?
Yes, the RING domain of cIAP1 can target other RING-bearing IAPs, such as cIAP2 and XIAP, for proteasomal degradation through both ubiquitin-dependent and -independent pathways.[19][20][21]
Data Presentation
Table 1: Representative Data for Troubleshooting cIAP1 Conjugate Efficiency
| Cell Line | Conjugate Conc. (nM) | Treatment Time (h) | Target Protein Level (% of Control) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| Cell Line A | 0 | 24 | 100 | 100 | 100 |
| 10 | 24 | 85 | 90 | 95 | |
| 50 | 24 | 40 | 60 | 80 | |
| 100 | 24 | 15 | 30 | 65 | |
| Cell Line B | 0 | 24 | 100 | 100 | 100 |
| 10 | 24 | 95 | 98 | 100 | |
| 50 | 24 | 80 | 85 | 90 | |
| 100 | 24 | 75 | 80 | 88 |
Note: This table provides example data and will vary depending on the specific conjugate, target, and experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein and cIAP1 Degradation
This protocol details the detection of protein levels by Western blotting to assess degradation.[22]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and cIAP1 overnight at 4°C. Also, probe a separate membrane or strip and re-probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the interaction between the target protein, the cIAP1 conjugate, and cIAP1.[1]
-
Cell Treatment: Treat cells with the optimal concentration of your cIAP1 conjugate for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer with protease inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against cIAP1 or the target protein overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times with cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the eluates by Western blotting for the presence of the target protein, cIAP1, and any tagged components.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to detect the ubiquitination of the target protein.[1][22]
-
Cell Treatment: Treat cells with the cIAP1 conjugate. Importantly, include a condition where cells are co-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on the target protein.
Visualizations
Caption: cIAP1-mediated targeted protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pelagobio.com [pelagobio.com]
- 3. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 11. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. excelra.com [excelra.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 18. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The RING domain of cIAP1 mediates the degradation of RING-bearing inhibitor of apoptosis proteins by distinct pathways. | Semantic Scholar [semanticscholar.org]
- 20. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of cell survival by RING-mediated regulation of inhibitor of apoptosis (IAP) protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
cIAP1-Based Degraders: A Technical Support Center for Overcoming Off-Target Effects
Welcome to the technical support center for cIAP1-based degraders. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of cIAP1-based degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and SMAC mimetics. Our goal is to help you overcome common challenges, particularly off-target effects, and achieve successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects observed with cIAP1-based degraders?
A1: Off-target effects with cIAP1-based degraders can arise from several factors:
-
Unintended Degradation of Other Proteins: The degrader may induce the degradation of proteins other than the intended target. This can happen if the target-binding component (warhead) is not entirely specific, or if the linker design promotes the formation of ternary complexes with other cellular proteins.[1]
-
Activation of Non-Canonical NF-κB Signaling: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Degradation of cIAP1 by SMAC mimetics or some cIAP1-recruiting PROTACs can lead to the stabilization of NF-κB-inducing kinase (NIK), resulting in the activation of this pathway and potentially undesired cellular effects.[2]
-
"Off-Target" Pharmacology of the E3 Ligase Ligand: The ligand used to recruit cIAP1, often derived from SMAC mimetics, can have its own biological activities, contributing to the overall off-target profile.[3]
-
Toxicity: Off-target effects can lead to cellular toxicity, which may not be related to the degradation of the intended target protein.[4][5]
Q2: What is the "hook effect" and how can I avoid it in my experiments?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[1][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or with cIAP1) rather than the productive ternary complex (Target Protein-PROTAC-cIAP1) required for degradation.[1]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of degrader concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1][6]
-
Test Lower Concentrations: It is crucial to include nanomolar and low micromolar concentrations in your dose-response experiments.[1]
Q3: How can I improve the selectivity of my cIAP1-based degrader?
A3: Improving selectivity is key to minimizing off-target effects. Here are some strategies:
-
Optimize the Target-Binding Warhead: Employ a highly selective ligand for your protein of interest to reduce the chances of engaging other proteins.[1]
-
Modify the Linker: The length, composition, and attachment points of the linker are critical for the geometry and stability of the ternary complex. Systematic variations in the linker can significantly enhance selectivity.[1]
-
Select a Different E3 Ligase: If off-target effects persist, consider using a PROTAC that recruits a different E3 ligase, such as VHL or CRBN, as they have different sets of endogenous substrates.[1][3]
-
Structural Biology Approaches: Techniques like X-ray crystallography or cryo-electron microscopy can provide insights into the ternary complex structure, guiding the rational design of more selective degraders.
Troubleshooting Guides
Problem 1: Inconsistent or No Target Degradation
| Possible Cause | Troubleshooting Steps |
| Cellular Conditions | Standardize cell culture conditions, including passage number, confluency, and overall cell health, as these can impact the ubiquitin-proteasome system.[1] |
| Degrader Instability | Assess the stability of your degrader in the cell culture medium over the course of the experiment. |
| Incorrect Degrader Concentration | Perform a comprehensive dose-response experiment to determine the optimal concentration (DC50) and maximum degradation (Dmax).[6] Be mindful of the "hook effect" at high concentrations.[1][6] |
| Suboptimal Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for target degradation.[7] |
| Poor Cell Permeability | If using a novel degrader, assess its cell permeability. Modifications to the molecule may be needed to improve uptake.[8] |
| Inefficient Ternary Complex Formation | The linker length or composition may not be optimal. Consider synthesizing and testing analogues with different linkers.[1] |
| Low Target or E3 Ligase Expression | Confirm the expression levels of your target protein and cIAP1 in the cell line being used.[9] |
Problem 2: Significant Off-Target Effects Observed
| Possible Cause | Troubleshooting Steps |
| Non-Selective Target Binder | Characterize the selectivity of the target-binding warhead independently. If it shows affinity for other proteins, this is a likely source of off-target degradation. |
| Inappropriate Linker Design | Synthesize and test a panel of degraders with varying linker lengths and compositions to identify a more selective molecule.[1] |
| cIAP1-Mediated Effects | To distinguish between on-target and cIAP1-mediated off-target effects, use a control compound that only contains the cIAP1-binding ligand and linker. Also, monitor the activation of the non-canonical NF-κB pathway. |
| Global Proteomics Analysis | Employ proteomics techniques (e.g., mass spectrometry) to identify all proteins that are degraded upon treatment with your compound. This will provide a comprehensive view of its selectivity. |
| Use of a Different E3 Ligase | If optimizing the current degrader is unsuccessful, consider designing a new one that utilizes a different E3 ligase like VHL or CRBN.[1][3] |
Quantitative Data Summary
Table 1: Key Parameters for Characterizing cIAP1-Based Degraders
| Parameter | Description | Typical Range | Experimental Assay |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein.[10] | Nanomolar to low micromolar | Western Blot, In-Cell ELISA |
| Dmax | The maximum percentage of target protein degradation achieved. | 50-95% | Western Blot, In-Cell ELISA |
| t1/2 | The time required to achieve 50% of the maximal degradation. | Minutes to hours | Time-course Western Blot |
| Binding Affinity (Kd) | The dissociation constant for the binary interaction between the degrader and the target protein or cIAP1. | Nanomolar to micromolar | SPR, ITC, FP |
| Ternary Complex Cooperativity (α) | A measure of the cooperativity in the formation of the ternary complex. α > 1 indicates positive cooperativity. | >1 (desirable) | TR-FRET, FP, ITC |
Experimental Protocols
Protocol 1: Assessment of cIAP1-Mediated Target Protein Degradation by Western Blot
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of the cIAP1-based degrader in complete cell culture medium. Include a vehicle control (e.g., DMSO). Replace the existing medium with the medium containing the degrader or vehicle and incubate for the desired time (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[6]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.[10]
Protocol 2: Ternary Complex Formation Assay using TR-FRET
-
Reagent Preparation: Prepare solutions of the tagged E3 ligase (e.g., His-tagged cIAP1), the tagged protein of interest (e.g., GST-tagged target), a donor fluorophore-conjugated antibody (e.g., anti-His-Tb), an acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2), and a serial dilution of the degrader compound in an appropriate assay buffer.[10]
-
Assay Plate Setup: In a low-volume 384-well plate, add the tagged cIAP1, the tagged target protein, and the degrader at various concentrations.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation and antibody binding.[10]
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve when plotting the TR-FRET ratio against the degrader concentration is indicative of ternary complex formation and the hook effect.[10]
Visualizations
Caption: Mechanism of action of a cIAP1-based degrader.
Caption: A logical workflow for troubleshooting lack of target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. google.com [google.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to cIAP1-Targeting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered when working with cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-targeting Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to decreased efficacy or resistance to cIAP1-targeting PROTACs in your experiments.
Problem 1: Reduced or No cIAP1 Degradation Observed
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| PROTAC Integrity and Activity | 1. Verify PROTAC Integrity: Confirm the chemical integrity and purity of your PROTAC molecule using techniques like LC-MS and NMR. 2. Confirm Target Engagement: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binding to both cIAP1 and the recruited E3 ligase (e.g., CRBN or VHL). |
| Cell Line-Specific Factors | 1. Assess E3 Ligase Expression: Check the expression levels of the E3 ligase components (e.g., CRBN, DDB1, CUL4A for CRL4CRBN; VHL, Elongin B/C, CUL2 for CRL2VHL) in your cell line by western blot or qPCR. Low expression can limit PROTAC efficacy.[1] 2. Sequence E3 Ligase Components: Sequence the key components of the E3 ligase complex to check for mutations that may impair PROTAC binding or overall ligase function.[2] |
| Upregulation of Efflux Pumps | 1. Assess MDR1 Expression: Measure the expression of Multidrug Resistance Protein 1 (MDR1/ABCB1) at both the mRNA (qRT-PCR) and protein (western blot or flow cytometry) levels.[3] 2. Perform Efflux Assay: Conduct a functional assay, such as a Rhodamine 123 efflux assay, to determine if increased drug efflux is occurring.[3][4] 3. Co-treatment with MDR1 Inhibitors: Treat cells with your cIAP1 PROTAC in combination with an MDR1 inhibitor (e.g., verapamil, tariquidar) to see if cIAP1 degradation is restored.[5][6] |
| Impaired Ubiquitin-Proteasome System (UPS) | 1. Proteasome Activity Assay: Use a commercially available kit to measure the activity of the 26S proteasome in your cell line. 2. Co-treatment with Proteasome Inhibitor: As a positive control for UPS-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132, bortezomib) before adding the cIAP1 PROTAC. This should block cIAP1 degradation. |
Problem 2: Initial cIAP1 Degradation Followed by Protein Rebound or Acquired Resistance
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Genomic Alterations in E3 Ligase Complex | 1. Generate and Analyze Resistant Clones: Develop resistant cell lines by long-term culture with increasing concentrations of the cIAP1 PROTAC.[3] 2. Genomic Sequencing: Perform whole-exome or targeted sequencing of the resistant clones to identify mutations or deletions in the genes encoding the E3 ligase components.[2] |
| Upregulation of cIAP2 | 1. Assess cIAP2 Expression: Measure cIAP2 protein levels by western blot in resistant cells compared to parental cells. Upregulation of cIAP2 can potentially compensate for the loss of cIAP1.[7][8] 2. Co-depletion of cIAP1 and cIAP2: Use a dual cIAP1/cIAP2 degrader or co-administer your cIAP1 PROTAC with a cIAP2 inhibitor or siRNA to assess if this overcomes resistance. |
| Alterations in Downstream Signaling (e.g., NF-κB) | 1. NF-κB Activity Assay: Measure NF-κB pathway activity in resistant versus sensitive cells using a reporter assay or by assessing the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65).[9] 2. Analyze Expression of NF-κB Target Genes: Use qRT-PCR to measure the expression of pro-survival genes downstream of NF-κB that may contribute to resistance. |
| Mutations in cIAP1 | 1. Sequence cIAP1: Sequence the BIRC2 gene (encoding cIAP1) in resistant clones to identify mutations, particularly in the PROTAC binding site or the RING domain, which could impair ubiquitination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to PROTACs in general?
A1: The most frequently reported mechanisms of resistance to PROTACs include:
-
Upregulation of drug efflux pumps: Increased expression of transporters like MDR1 can actively pump PROTACs out of the cell, reducing their intracellular concentration.[5][6]
-
Alterations in the E3 ligase complex: Mutations, deletions, or decreased expression of the E3 ligase components that the PROTAC recruits can prevent the formation of a functional ternary complex.[2]
-
Mutations in the target protein: While less common for PROTACs than for traditional inhibitors, mutations in the target protein can interfere with PROTAC binding.
-
Dysfunction of the ubiquitin-proteasome system: Impaired function of the cellular machinery responsible for protein degradation can lead to reduced efficacy of PROTACs.
Q2: Are there any resistance mechanisms specific to cIAP1-targeting PROTACs?
A2: While cIAP1-targeting PROTACs are susceptible to the general resistance mechanisms mentioned above, some specific considerations include:
-
Compensatory upregulation of cIAP2: cIAP1 and cIAP2 have overlapping functions in regulating apoptosis and NF-κB signaling.[8][10] The degradation of cIAP1 may lead to a compensatory increase in cIAP2 expression, thereby maintaining cell survival.[7]
-
Alterations in the NF-κB signaling pathway: cIAP1 is a critical regulator of both canonical and non-canonical NF-κB signaling.[9][11][12] Resistance could emerge through mutations or expression changes in downstream components of this pathway that promote cell survival independently of cIAP1.
-
Mutations in the cIAP1 RING domain: The E3 ligase activity of cIAP1 is mediated by its RING domain. Mutations in this domain can impair its ability to auto-ubiquitinate and degrade itself and other target proteins, potentially leading to resistance.
Q3: How can I generate a cIAP1-PROTAC resistant cell line for my studies?
A3: A common method for generating resistant cell lines is through continuous exposure to the drug. Here is a general protocol:
-
Start by treating a sensitive parental cell line with the cIAP1 PROTAC at a concentration close to the IC50 value.
-
Continuously culture the cells in the presence of the PROTAC, gradually increasing the concentration as the cells begin to recover and proliferate.
-
This process of dose escalation may take several months.
-
Once a population of cells can proliferate in the presence of a high concentration of the PROTAC (e.g., 10-fold or higher than the initial IC50), you can isolate and expand single-cell clones to establish stable resistant cell lines.[3]
Q4: What is a CRISPR screen and how can it be used to identify resistance genes for cIAP1 PROTACs?
A4: A CRISPR screen is a powerful, unbiased genetic screening method used to identify genes that regulate a specific cellular process, such as drug resistance.[13][14] For a cIAP1 PROTAC, a genome-wide CRISPR knockout screen can be performed by:
-
Introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells.
-
Treating the cell population with the cIAP1 PROTAC.
-
Cells in which a gene essential for PROTAC efficacy has been knocked out will survive and become enriched in the population.
-
By sequencing the sgRNAs present in the surviving cell population, you can identify the genes whose knockout confers resistance.[15][16][17]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments investigating resistance to cIAP1-targeting PROTACs. Actual values will be experiment-specific.
Table 1: Comparison of cIAP1 PROTAC Activity in Sensitive vs. Resistant Cell Lines
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) | IC50 (nM) |
| Parental (Sensitive) | cIAP1-PROTAC-1 | 50 | >90 | 100 |
| Resistant Clone 1 | cIAP1-PROTAC-1 | >1000 | <20 | >2000 |
| Resistant Clone 2 | cIAP1-PROTAC-1 | >1000 | <15 | >2000 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation. IC50: Concentration at which 50% of cell viability is inhibited.
Table 2: Quantitative Proteomics of Parental vs. Resistant Cells
| Protein | Log2 Fold Change (Resistant/Parental) | Function |
| MDR1 (ABCB1) | +5.2 | Drug Efflux Pump |
| cIAP2 (BIRC3) | +3.8 | Anti-apoptotic, NF-κB signaling |
| XIAP (BIRC4) | +1.5 | Anti-apoptotic |
| NFKBIA (IκBα) | -2.1 | NF-κB Inhibitor |
Experimental Protocols
Protocol 1: Western Blot for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Method:
-
Cell Treatment and Lysis: a. Plate cells and treat with various concentrations of the cIAP1 PROTAC for the desired time. b. Wash cells with ice-cold PBS and lyse with lysis buffer. c. Scrape and collect the lysate, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the gel. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and add ECL substrate. h. Visualize the bands using a chemiluminescence imager. i. Strip the membrane and re-probe for the loading control.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ability of a cIAP1 PROTAC to induce the ubiquitination of a target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase complex (recruited by the PROTAC)
-
Recombinant target protein (e.g., a fusion protein for easier detection)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
cIAP1 PROTAC
Method:
-
Reaction Setup: a. In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein. b. Add the cIAP1 PROTAC or vehicle control (DMSO). c. Incubate the reaction at 37°C for 1-2 hours.
-
Detection: a. Stop the reaction by adding SDS-PAGE loading buffer. b. Boil the samples and run them on an SDS-PAGE gel. c. Perform a western blot as described in Protocol 1, using an antibody against the target protein or an anti-ubiquitin antibody. d. A ladder of higher molecular weight bands above the unmodified target protein indicates successful ubiquitination.
Signaling Pathway and Experimental Workflow Diagrams
cIAP1 Signaling and PROTAC-Mediated Degradation
Caption: Mechanism of cIAP1 PROTAC-mediated degradation and its impact on downstream signaling pathways.
Troubleshooting Workflow for PROTAC Resistance
Caption: A logical workflow for troubleshooting resistance to cIAP1-targeting PROTACs.
cIAP1 in NF-κB and Apoptosis Signaling
Caption: The central role of cIAP1 in regulating NF-κB-mediated cell survival and inhibiting apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of apoptosis (IAP) protein family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular inhibitors of apoptosis proteins cIAP1 and cIAP2 are required for efficient caspase-1 activation by the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 16. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Enhancing the Catalytic Efficiency of cIAP1 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working on cellular inhibitor of apoptosis protein 1 (cIAP1) degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing a cIAP1-based PROTAC to maximize its catalytic efficiency?
A1: The design of a potent cIAP1-based PROTAC, also known as a Specific and Nongeneric IAP-dependent Protein Eraser (SNIPER), requires careful optimization of three components: the cIAP1 ligand, the linker, and the warhead for the protein of interest (POI).[1][2][3]
-
cIAP1 Ligand Selection: High-affinity ligands for the BIR3 domain of cIAP1 are crucial.[4][5] SMAC mimetics like LCL-161 derivatives are commonly used.[4] The choice of ligand can also influence whether you achieve selective degradation of the target protein or dual degradation of both the target and cIAP1.[1]
-
Linker Optimization: The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex between cIAP1, the PROTAC, and the POI.[2][6] Empirical testing of a variety of linker types (e.g., PEG, aliphatic chains) and lengths is often necessary.[7]
-
Warhead Affinity: A high-affinity warhead for your POI is essential for efficient recruitment to the cIAP1 E3 ligase. However, excessively high affinity can sometimes lead to a "hook effect," where binary complexes are favored over the desired ternary complex.
Q2: My cIAP1 degrader shows good binding to both cIAP1 and the target protein, but I'm not observing efficient degradation. What are the potential reasons?
A2: This is a common challenge. Several factors beyond binary binding affinities can limit the catalytic efficiency of a cIAP1 degrader.
-
Impaired Ternary Complex Formation: The geometry of the PROTAC may not support a productive ternary complex. The linker might be too short, too long, or too rigid, preventing the necessary protein-protein interactions for ubiquitination.[8]
-
Inefficient Ubiquitination: Even if a ternary complex forms, the orientation of the POI's surface lysines relative to the E2-conjugating enzyme recruited by cIAP1 may not be optimal for ubiquitin transfer.
-
Cellular Localization: The degrader, cIAP1, and the POI must all be present in the same cellular compartment for degradation to occur. cIAP1 is primarily found in the cytoplasm.[9][10]
-
Deubiquitinase (DUB) Activity: The ubiquitinated POI can be a substrate for DUBs, which remove ubiquitin chains and counteract the degradation process.
-
Proteasome Impairment: The proteasome itself might be inhibited or dysfunctional in your experimental system.
Q3: How does the ubiquitination process mediated by cIAP1 degraders differ from that of other E3 ligases like VHL or CRBN?
A3: cIAP1-mediated ubiquitination has unique characteristics. While VHL and CRBN-based PROTACs typically induce the formation of K48-linked ubiquitin chains for proteasomal degradation, cIAP1-based degraders can utilize a more complex ubiquitin code.[11] Research has shown that the efficacy of cIAP1-targeting degraders can depend on the K63-specific E2 enzyme UBE2N.[11] This leads to the formation of branched ubiquitin chains, including K48/K63 and K11/K48 linkages, which then recruit the proteasome.[11]
Troubleshooting Guides
Problem 1: Low Potency (High DC50/Dmax) of the cIAP1 Degrader
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Linker | Synthesize and test a library of degraders with varying linker lengths and compositions. | See Protocol 1: Linker Optimization for cIAP1 Degraders . |
| Poor Ternary Complex Stability | Perform biophysical assays to assess ternary complex formation and stability. | See Protocol 2: Ternary Complex Formation Assays . |
| Inefficient Ubiquitination | Conduct in vitro ubiquitination assays to confirm that the degrader facilitates POI ubiquitination by cIAP1. | See Protocol 3: In Vitro Ubiquitination Assay . |
Problem 2: "Hook Effect" Observed in Dose-Response Curves
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| High Binary Complex Formation | Modify the warhead or cIAP1 ligand to slightly reduce binding affinity. | This involves medicinal chemistry efforts to synthesize new analogs. |
| Excessive PROTAC Concentration | Titrate the degrader concentration carefully to identify the optimal range for ternary complex formation. | Perform a detailed dose-response curve with smaller concentration increments. |
Problem 3: Degrader Induces cIAP1 Autodegradation but Not POI Degradation
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Unproductive Ternary Complex | The degrader may bind cIAP1 in a conformation that promotes self-ubiquitination but does not effectively recruit the POI for ubiquitination. Re-evaluate linker design. | See Protocol 1: Linker Optimization for cIAP1 Degraders . |
| POI Lacks Accessible Lysines | Use ubiquitin-site prediction tools and/or mass spectrometry to identify potential ubiquitination sites on the POI. If none are accessible, targeting a different domain of the POI may be necessary. | N/A |
Experimental Protocols
Protocol 1: Linker Optimization for cIAP1 Degraders
-
Design and Synthesis: Synthesize a series of PROTACs with linkers of varying lengths (e.g., PEG linkers with 2 to 10 units) and compositions (e.g., alkyl chains). Vary the attachment points on both the cIAP1 ligand and the POI warhead.
-
Cell-Based Degradation Assay:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each PROTAC for a defined period (e.g., 6, 12, 24 hours).
-
Lyse the cells and perform Western blotting or an alternative quantitative protein analysis method (e.g., Simple Western™, In-Cell Western™) to determine the levels of the POI and cIAP1.
-
Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (e.g., MG132) to confirm proteasome-dependent degradation.
-
-
Data Analysis: Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) for each PROTAC.
Protocol 2: Ternary Complex Formation Assays
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay):
-
Use a biotinylated ligand for one protein (e.g., cIAP1) and a tagged version of the other protein (e.g., His-tagged POI).
-
Incubate the proteins with streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads in the presence of varying concentrations of the degrader.
-
If a ternary complex forms, the beads are brought into proximity, generating a chemiluminescent signal.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize one of the proteins (e.g., cIAP1) on a sensor chip.
-
Inject the second protein (POI) with and without the degrader and measure the binding kinetics. An increase in binding in the presence of the degrader indicates ternary complex formation.
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate the degrader into a solution containing one of the proteins to measure the binary binding affinity.
-
Titrate the degrader into a solution containing both proteins to measure the thermodynamics of ternary complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Mixture: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2 and UBE2N), ubiquitin, ATP, recombinant cIAP1, and the POI in a reaction buffer.
-
Initiate Reaction: Add the cIAP1 degrader at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the POI or ubiquitin to detect polyubiquitinated species.
Data Presentation
Table 1: Example Data for Linker Optimization of a cIAP1 Degrader Targeting Protein X
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) for Protein X | Dmax (%) for Protein X |
| DEG-01 | PEG | 8 | 250 | 75 |
| DEG-02 | PEG | 12 | 50 | 95 |
| DEG-03 | PEG | 16 | 150 | 80 |
| DEG-04 | Alkyl | 10 | 500 | 60 |
| DEG-05 | Alkyl | 14 | 100 | 90 |
Visualizations
Caption: Simplified cIAP1 signaling pathway in response to TNFR activation.
Caption: Experimental workflow for the development and evaluation of cIAP1 degraders.
Caption: Mechanism of action for a cIAP1-based PROTAC.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Degrader Building Blocks with IAP In Silico-Derived Ligands [sigmaaldrich.com]
- 8. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI [encyclopedia.pub]
- 10. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the "Hook Effect" in cIAP1 PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase cIAP1 (cellular Inhibitor of Apoptosis Protein 1). This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common experimental artifact that can complicate the interpretation of your cIAP1 PROTAC data.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of cIAP1 PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in dose-response experiments where, at high concentrations, the efficacy of a cIAP1 PROTAC in degrading its target protein decreases.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting the percentage of protein degradation against the PROTAC concentration.[3] Instead of a typical sigmoidal curve where increasing PROTAC concentration leads to greater degradation up to a plateau, excessively high concentrations lead to a reduction in degradation efficiency.[3]
Q2: What is the underlying cause of the hook effect with cIAP1 PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3][4] A cIAP1 PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the cIAP1 E3 ligase.[5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or cIAP1, forming binary complexes (Target-PROTAC or cIAP1-PROTAC).[3] These binary complexes are unable to bring the target protein and cIAP1 together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.[3][4]
Q3: What are the experimental consequences of ignoring the hook effect?
Q4: At what concentration range is the hook effect typically observed for cIAP1 PROTACs?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific cIAP1 PROTAC, the target protein, and the cell line being used. However, it is often observed at micromolar (µM) concentrations and higher. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve for cIAP1 degradation shows a bell shape, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed. This will help to fully characterize the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level to ensure you are working within the productive range for ternary complex formation.
-
Perform a Time-Course Experiment: At the optimal concentration and a higher, "hooked" concentration, assess cIAP1 degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours). This will help to understand the kinetics of degradation and confirm that the observed effect is not due to transient degradation.
-
Problem 2: I don't observe any cIAP1 degradation at any of the tested PROTAC concentrations.
-
Likely Cause: This could be due to several factors, including testing a concentration range that is entirely within the hook effect region, poor cell permeability, or issues with the experimental system.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., from 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and cIAP1 and facilitate the formation of a ternary complex using appropriate biophysical assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and cIAP1 at sufficient levels. This can be verified by Western blotting.
-
Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Consider performing a cellular uptake assay to confirm that the PROTAC is entering the cells.
-
Confirm Compound Integrity: Ensure your PROTAC is properly stored and has not degraded. Prepare fresh stock solutions for your experiments.
-
Problem 3: How can I rationally design my cIAP1 PROTAC to mitigate the hook effect?
-
Likely Cause: The physicochemical properties of the PROTAC, particularly the linker, can influence the stability of the ternary complex.
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target protein and cIAP1, leading to positive cooperativity.[7] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher PROTAC concentrations.[8]
-
Optimize the Linker: The length, rigidity, and chemical composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a cIAP1 PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % cIAP1 Degradation |
| 0 (Vehicle) | 0 |
| 1 | 15 |
| 10 | 55 |
| 100 | 85 |
| 500 | 92 |
| 1000 | 70 |
| 5000 | 45 |
| 10000 | 20 |
Table 2: Impact of Incubation Time on cIAP1 Degradation at Optimal and "Hooked" PROTAC Concentrations
| PROTAC Concentration (nM) | Incubation Time (hours) | % cIAP1 Degradation |
| 100 (Optimal) | 4 | 60 |
| 100 (Optimal) | 8 | 88 |
| 100 (Optimal) | 24 | 95 |
| 5000 (Hooked) | 4 | 30 |
| 5000 (Hooked) | 8 | 48 |
| 5000 (Hooked) | 24 | 42 |
Experimental Protocols
Protocol 1: Western Blotting for cIAP1 Degradation
This protocol details the detection and quantification of cIAP1 protein levels by Western blotting following PROTAC treatment.
Materials:
-
Cell culture plates (6-well or 12-well)
-
cIAP1 PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the cIAP1 PROTAC in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.
-
Treat cells with the varying concentrations of the PROTAC or vehicle control for a predetermined time (typically 4-24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the cIAP1 band intensity to the loading control.
-
Plot the normalized cIAP1 levels against the log of the PROTAC concentration to visualize the dose-response curve.
-
Protocol 2: In-Cell cIAP1 Ubiquitination Assay (Immunoprecipitation-based)
This protocol is for the enrichment of ubiquitinated cIAP1 to confirm its ubiquitination status upon PROTAC treatment.
Materials:
-
Cell lysis buffer for immunoprecipitation (IP) (e.g., Triton-based buffer with protease inhibitors and deubiquitinase inhibitors like NEM)
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-cIAP1 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., 1x Laemmli sample buffer)
-
Proteasome inhibitor (e.g., MG132)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the cIAP1 PROTAC at the desired concentrations and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 2-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells using the IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-cIAP1 complex.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
-
Elution and Western Blot Analysis:
-
After the final wash, aspirate the supernatant completely.
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on cIAP1. An increase in the high molecular weight smear in the PROTAC-treated samples indicates successful ubiquitination.
-
Protocol 3: Biophysical Assays for Ternary Complex Formation (Overview)
Directly measuring the formation of the cIAP1-PROTAC-Target ternary complex is crucial for understanding the hook effect. Several biophysical techniques can be employed, including AlphaLISA, TR-FRET, and Surface Plasmon Resonance (SPR). The choice of assay depends on the available instrumentation and reagents.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction of molecules in close proximity.[9]
-
Principle: One protein (e.g., cIAP1) is captured on a donor bead, and the other (target protein) on an acceptor bead. In the presence of the PROTAC, the beads are brought into proximity, generating a luminescent signal.
-
General Protocol:
-
Prepare serial dilutions of the PROTAC.
-
In a microplate, combine the tagged cIAP1, the tagged target protein, and the PROTAC dilutions.
-
Incubate to allow for ternary complex formation.
-
Add AlphaLISA acceptor and donor beads.
-
Incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader. A bell-shaped curve of the signal versus PROTAC concentration is indicative of ternary complex formation and the hook effect.[10]
-
-
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay measures the energy transfer between two fluorophores when they are in close proximity.[11]
-
Principle: cIAP1 and the target protein are labeled with a donor and an acceptor fluorophore, respectively. The formation of the ternary complex brings the fluorophores close enough for FRET to occur.
-
General Protocol:
-
Prepare solutions of the fluorescently labeled cIAP1 and target protein.
-
Prepare serial dilutions of the PROTAC.
-
In a microplate, combine the labeled proteins and the PROTAC dilutions.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal on a compatible plate reader. A bell-shaped curve indicates ternary complex formation.
-
-
-
SPR (Surface Plasmon Resonance): This label-free technique measures the binding of molecules to a sensor surface in real-time.[12]
-
Principle: One protein (e.g., cIAP1) is immobilized on a sensor chip. A solution containing the PROTAC and the target protein is flowed over the chip. The formation of the ternary complex on the surface is detected as a change in the refractive index.
-
General Protocol:
-
Immobilize cIAP1 on the sensor chip.
-
Prepare a series of solutions with a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the sensor surface and measure the binding response.
-
Analyze the data to determine the kinetics and affinity of ternary complex formation.
-
-
Mandatory Visualizations
Caption: Mechanism of cIAP1 PROTAC-induced protein degradation.
Caption: The formation of binary vs. ternary complexes at different PROTAC concentrations.
Caption: A logical workflow for identifying and troubleshooting the hook effect.
Caption: Simplified cIAP1 signaling pathway leading to NF-κB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cooperative binding mitigates the high-dose hook effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Refinement of cIAP1 Ligand Affinity for Improved Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of cellular inhibitor of apoptosis protein 1 (cIAP1) ligand affinity and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of cIAP1 ligands.
Binding Assays (e.g., Fluorescence Polarization, ELISA)
-
Question: My fluorescence polarization (FP) assay shows a low dynamic range (small change in mP values) upon ligand binding. What are the possible causes and solutions?
-
Possible Causes:
-
Poor fluorophore choice: The chosen fluorescent probe may not be sensitive to the binding event.
-
Suboptimal buffer conditions: pH, salt concentration, or detergents might be interfering with the protein-ligand interaction or the fluorophore's properties.
-
Low protein concentration or activity: The concentration of active cIAP1 may be too low to elicit a significant signal change.
-
High background fluorescence: Contaminants in the buffer or protein preparation can increase background noise.[1]
-
-
Troubleshooting Steps:
-
Optimize fluorophore: Test different fluorescent labels or labeling positions on the tracer ligand.
-
Buffer optimization: Screen a range of pH and salt concentrations. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to reduce non-specific binding.
-
Protein quality control: Verify the concentration and activity of your cIAP1 protein using a standard assay.
-
Use appropriate microplates: Use black, low-binding microplates to minimize background fluorescence and non-specific binding of the tracer.[2]
-
-
-
Question: I am observing high background signal in my cIAP1 ELISA. How can I reduce it?
-
Possible Causes:
-
Insufficient blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies.[3]
-
Antibody concentration too high: The primary or secondary antibody concentrations may be excessive, leading to non-specific binding.
-
Inadequate washing: Residual unbound antibodies or reagents can contribute to high background.[4]
-
Cross-reactivity of secondary antibody: The secondary antibody may be binding to other proteins in the sample.
-
-
Troubleshooting Steps:
-
Optimize blocking: Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST).[3]
-
Titrate antibodies: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies.
-
Improve washing: Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of buffer between washes.[4]
-
Use pre-adsorbed secondary antibodies: Utilize secondary antibodies that have been pre-adsorbed against the species of your sample to minimize cross-reactivity.
-
-
Cell-Based Assays (e.g., cIAP1 Degradation)
-
Question: My Western blot shows incomplete or no degradation of cIAP1 after treating cells with a Smac mimetic. What could be the reason?
-
Possible Causes:
-
Low compound potency or permeability: The ligand may not be potent enough or may not efficiently penetrate the cell membrane.
-
Cell line resistance: The chosen cell line may have intrinsic resistance mechanisms, such as high expression of efflux pumps or compensatory signaling pathways. Some cancer cell lines can show resistance to Smac mimetic-induced apoptosis.[5]
-
Insufficient treatment time or concentration: The duration or concentration of the treatment may not be optimal for inducing cIAP1 degradation.
-
Presence of cIAP2: In some contexts, cIAP2 degradation is dependent on the presence of cIAP1.[6] If cIAP1 is already depleted, cIAP2 might be resistant to the Smac mimetic.
-
-
Troubleshooting Steps:
-
Dose-response and time-course experiments: Perform experiments with a range of concentrations and incubation times to determine the optimal conditions.
-
Use a sensitive cell line: Start with a cell line known to be sensitive to Smac mimetics, such as MDA-MB-231 or SK-OV-3.[7]
-
Verify compound integrity: Ensure the compound has not degraded and is of high purity.
-
Investigate resistance mechanisms: If resistance is suspected, explore the expression levels of other IAP family members or drug efflux pumps.
-
-
-
Question: I observe cIAP1 degradation, but there is no subsequent apoptosis in my cancer cell line. Why is this happening?
-
Possible Causes:
-
XIAP is the primary apoptosis regulator in that cell line: In some cells, XIAP is the dominant inhibitor of caspases, and its antagonism is crucial for inducing apoptosis.[8]
-
Lack of autocrine TNFα signaling: The apoptotic effect of many Smac mimetics is dependent on the induction of TNFα, which then acts in an autocrine/paracrine manner to induce cell death.[9] The cell line may not produce sufficient TNFα.
-
Activation of pro-survival pathways: Degradation of cIAP1 can lead to the activation of the non-canonical NF-κB pathway, which can promote the expression of pro-survival genes.
-
-
Troubleshooting Steps:
-
Co-treatment with TNFα: Add exogenous TNFα to the cell culture to see if it sensitizes the cells to the Smac mimetic.
-
Profile IAP expression: Determine the relative expression levels of cIAP1, cIAP2, and XIAP in your cell line.
-
Use pan-IAP antagonists: Test ligands that antagonize XIAP in addition to cIAP1/2. Pan-IAP antagonists may be more effective in promoting cancer cell death.[9]
-
-
Quantitative Data: Ligand Affinity and Selectivity
The following table summarizes the binding affinities (Ki, nM) of several well-characterized Smac mimetics for cIAP1, cIAP2, and XIAP. This data is crucial for comparing the potency and selectivity profiles of different compounds.
| Compound | cIAP1 (Ki, nM) | cIAP2 (Ki, nM) | XIAP (Ki, nM) | Selectivity (cIAP1 vs. XIAP) |
| Birinapant | - | - | - | Preferentially targets cIAP1 |
| LCL161 | 0.4 (IC50) | - | 35 (IC50) | ~88-fold |
| GDC-0152 | 17 | 43 | 28 | ~1.6-fold |
| Xevinapant (AT-406) | 1.9 | 5.1 | 66.4 | ~35-fold |
| Compound 5 (SM-1295) | <10 | <10 | >9000 | >900-fold |
Note: Data is compiled from multiple sources.[7][8][10] Assay conditions and protein constructs may vary between studies, leading to slight differences in reported values.
Experimental Protocols
1. Competitive Fluorescence Polarization (FP) Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for cIAP1 by measuring its ability to displace a fluorescently labeled tracer ligand.
-
Materials:
-
Purified recombinant cIAP1 BIR3 domain
-
Fluorescently labeled tracer ligand (e.g., a fluorescein-labeled Smac mimetic peptide)
-
Test compounds (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Black, low-binding 384-well microplate
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a solution of cIAP1 BIR3 domain and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and robust FP signal (typically in the low nanomolar range).
-
Add a fixed volume of the cIAP1/tracer mix to each well of the 384-well plate.
-
Add serial dilutions of the test compound to the wells. Include wells with no compound (maximum polarization) and wells with a high concentration of a known potent unlabeled ligand (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Cellular cIAP1 Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a compound to induce the degradation of endogenous cIAP1 in a cellular context.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cIAP1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[11]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
3. Cellular Pull-Down Assay to Confirm Target Engagement
This protocol can be used to confirm the direct interaction of a biotinylated ligand with cIAP1 in a cellular environment.
-
Materials:
-
Cells expressing tagged cIAP1 (e.g., FLAG-cIAP1)
-
Biotinylated test compound
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
-
-
Procedure:
-
Treat cells with the biotinylated compound for a specific duration.
-
Lyse the cells and clear the lysate by centrifugation.
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated ligand and any interacting proteins.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluate by Western blotting using an antibody against the cIAP1 tag (e.g., anti-FLAG) to confirm the pull-down of cIAP1.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. arp1.com [arp1.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting ternary complex formation with cIAP1 conjugates
Welcome to the technical support center for troubleshooting ternary complex formation with cIAP1 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of cIAP1 conjugates, and why is it important?
A1: A ternary complex refers to the simultaneous binding of three molecules: your protein of interest (POI), a bifunctional molecule (like a PROTAC), and the E3 ubiquitin ligase cIAP1. The formation of this complex is a critical initiating step for the cIAP1-mediated ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] Efficient formation and stability of this complex are often correlated with the potency of the degrader.
Q2: What are some common reasons for inefficient ternary complex formation?
A2: Several factors can lead to poor ternary complex formation:
-
Low Binding Affinity: Weak binary interactions between the conjugate and either the POI or cIAP1 can hinder the formation of a stable ternary complex.
-
Negative Cooperativity: The binding of one protein partner might sterically or allosterically inhibit the binding of the other, leading to a less stable ternary complex than predicted from individual binary affinities.
-
Improper Linker Length or Composition: The linker connecting the POI-binding and cIAP1-binding moieties of the conjugate is crucial for allowing the two proteins to come together in a productive orientation.
-
The "Hook Effect": At high concentrations, the bifunctional degrader can saturate both the target protein and the E3 ligase independently, forming binary complexes that prevent the formation of the ternary complex.[4][5]
-
Protein Quality: The purity, concentration, and proper folding of the recombinant cIAP1 and target protein are essential for reliable results.[6]
Q3: How does cIAP1-mediated ubiquitination lead to protein degradation?
A3: cIAP1 is a RING E3 ubiquitin ligase.[7][8] Upon formation of the ternary complex, cIAP1 facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[9][10] The formation of a polyubiquitin (B1169507) chain, particularly K48-linked chains, serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[11][12] Interestingly, cIAP1-based degraders can also induce degradation via branched ubiquitin architectures, involving K63-linked chains.[12]
Troubleshooting Guides
Problem 1: No or weak evidence of ternary complex formation in biochemical/biophysical assays.
Possible Causes & Solutions
| Possible Cause | Suggested Troubleshooting Step |
| Poor protein quality | - Assess protein purity by SDS-PAGE and concentration using a reliable method (e.g., BCA assay).- Confirm protein folding and activity using appropriate functional assays. |
| Suboptimal assay conditions | - Optimize buffer components (pH, salt concentration, detergents).- Titrate protein and conjugate concentrations to find the optimal range. |
| Inefficient binary interactions | - Characterize the binding of your conjugate to both the target protein and cIAP1 independently using techniques like SPR or ITC to ensure adequate affinity. |
| Negative cooperativity | - If binary affinities are good but ternary complex formation is weak, this may be the issue. Consider redesigning the linker of your conjugate. |
| Incorrect assay choice | - Some assays may not be sensitive enough for your system. Consider orthogonal methods; for example, if FP is failing, try SPR or a cellular NanoBRET™ assay.[1][2] |
Problem 2: The "Hook Effect" is observed in dose-response experiments.
Possible Causes & Solutions
| Possible Cause | Suggested Troubleshooting Step |
| High conjugate concentration | - This is the defining characteristic of the hook effect.[4][5] Perform a wider range of dilutions for your conjugate, focusing on lower concentrations to identify the optimal range for ternary complex formation. |
| High affinity binary interactions | - Very strong binding to either the target or cIAP1 alone can exacerbate the hook effect. While desirable, this necessitates careful concentration optimization. |
Problem 3: Inconsistent results between different assays.
Possible Causes & Solutions
| Possible Cause | Suggested Troubleshooting Step |
| Assay-specific artifacts | - Be aware of the limitations of each technique. For example, FP requires a significant size difference between the fluorescently labeled molecule and its binding partner.[13][14]- SPR can be affected by non-specific binding to the sensor chip.[15] |
| In vitro vs. in cellulo differences | - Biochemical assays with purified proteins may not fully recapitulate the cellular environment. Use a cell-based assay like Co-IP or NanoBRET™ to validate findings in a more physiological context.[16] |
| Different protein constructs used | - Ensure that the protein domains and tags are consistent across the different experimental setups. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters you should aim to determine in your experiments.
| Parameter | Description | Commonly Used Techniques | Typical Units |
| Binding Affinity (KD) | The equilibrium dissociation constant, indicating the strength of binding between two molecules. Lower values indicate stronger binding. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) | nM, µM |
| Cooperativity (α) | A measure of how the binding of one protein to the conjugate affects the binding of the second protein. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity. | SPR, ITC | Dimensionless |
| Half-maximal degradation concentration (DC50) | The concentration of the conjugate required to degrade 50% of the target protein in a cellular assay. | Western Blot, In-Cell ELISA, Reporter Assays | nM, µM |
| Maximum degradation (Dmax) | The maximum percentage of protein degradation achieved at optimal conjugate concentration. | Western Blot, In-Cell ELISA, Reporter Assays | % |
Key Experimental Methodologies
1. Co-Immunoprecipitation (Co-IP) for in-cell ternary complex validation
This method is used to detect protein-protein interactions in a cellular context.[17][18] A two-step Co-IP can provide evidence for a ternary complex.[19][20]
Protocol:
-
Cell Lysis: Lyse cells expressing your target protein and cIAP1 (ideally with one component epitopetagged, e.g., FLAG-target) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
First Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody conjugated to beads to pull down the FLAG-tagged target protein and its binding partners.
-
Elution: Elute the captured protein complexes from the beads.
-
Second Immunoprecipitation: Incubate the eluate with an antibody against cIAP1 to pull down complexes containing cIAP1.
-
Western Blot Analysis: Analyze the final immunoprecipitated sample by Western blotting using antibodies against the target protein, cIAP1, and any other expected components of the complex. The presence of all three components in the final pulldown suggests the formation of a ternary complex.
2. Surface Plasmon Resonance (SPR) for kinetic analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[1][2][3]
Protocol Outline:
-
Immobilization: Covalently immobilize either cIAP1 or the target protein onto the surface of a sensor chip.
-
Binary Interaction Analysis: Inject the conjugate over the immobilized protein to determine the binary binding kinetics (kon and koff) and affinity (KD).
-
Ternary Complex Analysis: Pre-incubate the immobilized protein with a saturating concentration of the conjugate, and then inject the third binding partner (the other protein) to measure the formation and dissociation of the ternary complex. This allows for the determination of the ternary complex binding affinity and the calculation of the cooperativity factor.
3. Fluorescence Polarization (FP) for binding affinity determination
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14][21]
Protocol Outline:
-
Fluorophore Labeling: Label a small molecule binder for either the target protein or cIAP1 with a fluorescent probe.
-
Assay Setup: In a multi-well plate, add a constant concentration of the fluorescently labeled molecule and the protein it binds to.
-
Titration: Add increasing concentrations of your cIAP1 conjugate.
-
Measurement: Measure the fluorescence polarization at each concentration. A displacement of the fluorescent probe by your conjugate will result in a decrease in polarization, from which a binding affinity can be calculated. To measure ternary complex formation directly, one of the proteins could be fluorescently labeled.[22][23]
Visualizations
Signaling and Experimental Diagrams
Caption: PROTAC-mediated ternary complex formation leading to protein degradation.
Caption: Simplified cIAP1 signaling pathway in response to TNFα.
Caption: A logical workflow for troubleshooting ternary complex formation issues.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 3. aragen.com [aragen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling [mdpi.com]
- 9. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 14. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.emory.edu [med.emory.edu]
- 16. Ternary Complex Formation [worldwide.promega.com]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence polarization assay to quantify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Navigating cIAP1 Protein Degradation: A Comparative Guide to Validating On-Target Efficacy and Off-Target Effects of PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of cIAP1-targeting Proteolysis Targeting Chimeras (PROTACs). It offers a comparative analysis of methodologies to distinguish desired on-target degradation from unintended off-target effects, supported by experimental protocols and illustrative data.
The cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a compelling therapeutic target in oncology and inflammatory diseases due to its role as an E3 ubiquitin ligase and its involvement in critical signaling pathways, including NF-κB and TNFα.[1][] PROTACs, heterobifunctional molecules that induce targeted protein degradation, offer a promising strategy for therapeutically targeting cIAP1.[3][4] However, a critical aspect of their development is the rigorous validation of their on-target activity and the comprehensive assessment of their off-target effects to ensure safety and efficacy.[5][6]
This guide outlines the key experimental approaches for validating cIAP1 PROTACs, presents illustrative comparative data, and provides detailed protocols for essential validation assays.
Comparative Analysis of cIAP1 PROTAC Efficacy and Selectivity
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6][7] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy of the PROTAC.
Here, we present an illustrative comparison of three hypothetical cIAP1 PROTACs—PROTAC A, PROTAC B, and a negative control—to demonstrate how their performance can be evaluated.
On-Target Degradation of cIAP1
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | cIAP1 | HCT116 | 15 | >95 |
| PROTAC B | cIAP1 | HCT116 | 50 | 85 |
| Negative Control | cIAP1 | HCT116 | >10,000 | <10 |
This table presents illustrative data for comparative purposes.
Off-Target Analysis: Global Proteomics
Global proteomics using mass spectrometry is a powerful, unbiased method to assess the selectivity of a PROTAC across the entire proteome.[5][8] By comparing the protein abundance in cells treated with the PROTAC versus a vehicle control, potential off-target proteins that are unintentionally degraded can be identified. Shorter treatment times are often employed to distinguish direct degradation targets from downstream signaling effects.[1]
| Protein | Gene Name | Log2 Fold Change (PROTAC A vs. Vehicle) | p-value | Potential Off-Target? |
| cIAP1 | BIRC2 | -4.5 | <0.001 | On-Target |
| cIAP2 | BIRC3 | -1.2 | 0.04 | Yes |
| XIAP | XIAP | -0.5 | 0.25 | No |
| Protein X | GENEX | -3.8 | <0.005 | Yes |
| Protein Y | GENEY | -0.2 | 0.78 | No |
This table presents illustrative data. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
Key Experimental Protocols for cIAP1 PROTAC Validation
Robust validation of cIAP1 PROTACs requires a multi-pronged approach, combining assays that confirm on-target engagement, quantify degradation, and assess off-target effects.
Western Blot Analysis for cIAP1 Degradation
This is a fundamental assay to directly measure the reduction in cIAP1 protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat the cells with varying concentrations of the cIAP1 PROTAC, a negative control PROTAC, and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cIAP1. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of cIAP1 degradation relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that confirms the direct binding of the PROTAC to cIAP1 in a cellular environment.[][9] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Protocol:
-
Cell Treatment: Treat intact cells with the cIAP1 PROTAC or vehicle control.
-
Heat Challenge: Aliquot the cell suspension and heat at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of soluble cIAP1 at each temperature.
-
Data Analysis: Plot the amount of soluble cIAP1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Quantitative Mass Spectrometry for Off-Target Profiling
This unbiased approach provides a global view of the PROTAC's selectivity.[1][10]
Protocol:
-
Cell Culture and Treatment: Treat cells with the cIAP1 PROTAC, a negative control, and a vehicle control for a short duration (e.g., 6 hours) to enrich for direct degradation targets.
-
Protein Extraction and Digestion: Extract total protein from the cells and digest it into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay monitors the formation of the cIAP1-PROTAC-E3 ligase ternary complex, a critical step in PROTAC-mediated degradation.[11][12]
Protocol:
-
Cell Line Engineering: Create a cell line that expresses cIAP1 fused to a NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the engineered cells and label the HaloTag®-E3 ligase with a fluorescent ligand.
-
PROTAC Treatment: Treat the cells with the cIAP1 PROTAC.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. An increase in the BRET signal indicates the proximity of cIAP1 and the E3 ligase, confirming the formation of the ternary complex.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Simplified cIAP1 signaling pathway in response to TNFα.
Caption: Experimental workflow for validating cIAP1 PROTACs.
Alternatives to cIAP1 PROTACs
While PROTACs represent a powerful approach, other strategies for targeting cIAP1 exist. These include:
-
SMAC Mimetics: Small molecules that mimic the endogenous IAP antagonist SMAC/DIABLO, leading to the auto-ubiquitination and degradation of cIAP1.[13][14]
-
Molecular Glues: Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[15]
-
RNA Interference (RNAi): Utilizes small interfering RNAs (siRNAs) to specifically silence the expression of the gene encoding cIAP1.[16]
Each of these alternatives has its own set of advantages and disadvantages regarding specificity, delivery, and potential for off-target effects, which should be carefully considered in the context of the desired therapeutic outcome.
Conclusion
The development of cIAP1-targeting PROTACs holds significant promise for the treatment of various diseases. However, their successful clinical translation hinges on a thorough and rigorous validation process. By employing a combination of biochemical, biophysical, and proteomic approaches, researchers can confidently assess the on-target efficacy and selectivity of their cIAP1 PROTACs. This guide provides a foundational framework for these critical validation studies, enabling the development of safer and more effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selvita.com [selvita.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PROTACs: cIAP1 vs. VHL and CRBN-based Degraders
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. A critical component of PROTAC design is the choice of E3 ubiquitin ligase to be recruited. Among the more than 600 E3 ligases in humans, Cereblon (CRBN), von Hippel-Lindau (VHL), and cellular inhibitor of apoptosis protein 1 (cIAP1) have been prominently exploited. This guide provides a comparative analysis of PROTACs based on these three E3 ligases, supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.
Executive Summary
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The choice of E3 ligase significantly impacts a PROTAC's degradation efficiency, substrate scope, and potential off-target effects.
-
CRBN-based PROTACs are widely utilized due to the small size and favorable drug-like properties of their ligands (e.g., derivatives of thalidomide). They have shown high degradation efficiency for a broad range of targets.
-
VHL-based PROTACs represent another major class, with well-characterized ligands. They often exhibit different substrate compatibility compared to CRBN and can be a valuable alternative when CRBN-based approaches are suboptimal.
-
cIAP1-based PROTACs , also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offer a distinct mechanism. A unique feature of cIAP1-based degraders is their ability to induce the degradation of both the target protein and cIAP1 itself, which can lead to synergistic apoptotic effects in cancer cells.
Quantitative Performance Comparison
Direct head-to-head comparisons of PROTACs recruiting cIAP1, VHL, and CRBN for the same target protein under identical experimental conditions are limited in the literature. However, by compiling data from various studies, we can provide an overview of their respective performances. The following tables summarize key degradation parameters, DC50 (concentration for 50% degradation) and Dmax (maximum degradation), for representative PROTACs.
Table 1: Performance of cIAP1-based PROTACs (SNIPERs)
| Target Protein | SNIPER Compound | DC50 | Dmax | Cell Line |
| BRD4 | SNIPER-7 | ~100 nM | >90% | HeLa |
| CRABP-II | SNIPER-21 | ~1 µM | Significant Degradation | HT1080 |
| BCR-ABL | SNIPER-5 | ~100 nM | >90% | K562 |
Table 2: Comparative Performance of VHL- and CRBN-based PROTACs for BRD4 Degradation
| E3 Ligase | PROTAC | DC50 | Dmax | Cell Line |
| VHL | MZ1 | 15 nM | >95% | HeLa |
| CRBN | dBET1 | 5 nM | >95% | HeLa |
Table 3: Comparative Performance of VHL- and CRBN-based PROTACs for FLT3 Degradation
| E3 Ligase | PROTAC | DC50 | Dmax | Cell Line |
| VHL | FLT3-VHL-PROTAC | 10-100 nM | >90% | MOLM-14 |
| CRBN | FLT3-CRBN-PROTAC | 1-10 nM | >90% | MOLM-14 |
Signaling Pathways and Mechanisms of Action
The efficacy of a PROTAC is intrinsically linked to the biology of the recruited E3 ligase. Understanding their respective signaling pathways is crucial for rational PROTAC design.
cIAP1 Signaling Pathway
cIAP1 is a member of the inhibitor of apoptosis protein (IAP) family and plays a key role in the TNF-α signaling pathway, regulating inflammation and apoptosis. cIAP1 possesses a RING domain that confers E3 ligase activity. PROTACs recruiting cIAP1 can induce the ubiquitination and degradation of the target protein. A distinguishing feature is that cIAP1 itself can undergo auto-ubiquitination and degradation, which can potentiate pro-apoptotic signaling.[1]
Caption: cIAP1 in TNF-α signaling and PROTAC-mediated degradation.
VHL Signaling Pathway
The VHL protein is a substrate recognition component of the CUL2-RING E3 ligase complex.[2] Under normoxic conditions, VHL recognizes and targets hypoxia-inducible factor-alpha (HIF-α) for degradation. VHL-recruiting PROTACs mimic this natural process to induce the degradation of a chosen target protein.
Caption: VHL-mediated degradation of HIF-α and target proteins by PROTACs.
CRBN Signaling Pathway
CRBN is the substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex (CRL4-CRBN).[3] CRBN's endogenous substrates are still being fully elucidated, but it is well-known for mediating the effects of immunomodulatory drugs (IMiDs). CRBN-based PROTACs have demonstrated broad applicability in degrading a wide array of target proteins.
Caption: CRBN in the CRL4 E3 ligase complex and PROTAC action.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed protocols for key assays used to characterize PROTAC performance.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C or DDB1/CRBN)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the target protein in ubiquitination buffer.
-
Add the PROTAC at various concentrations (and a vehicle control, e.g., DMSO).
-
Initiate the reaction by adding the E3 ligase complex and ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the Western blot with an antibody against the target protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Caption: Workflow for an in vitro ubiquitination assay.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC compound
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (for MTT assay)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (for CellTiter-Glo assay)
-
Plate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Procedure (CellTiter-Glo® Assay):
-
Follow steps 1 and 2 as for the MTT assay.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate cell viability and determine the IC50 value.
Conclusion
The choice between cIAP1, VHL, and CRBN as the E3 ligase for PROTAC development is a critical decision that influences the efficacy, selectivity, and therapeutic potential of the resulting degrader. CRBN and VHL are the most extensively studied, with a wealth of available ligands and a track record of successful degraders. cIAP1-based PROTACs, or SNIPERs, offer a unique mechanism of action that can be particularly advantageous in oncology due to their potential for synergistic pro-apoptotic effects.
A thorough understanding of the underlying biology of each E3 ligase, coupled with rigorous experimental validation using standardized protocols, is essential for making an informed choice and for the successful development of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to expand, the exploration of these and other E3 ligases will undoubtedly unlock new therapeutic opportunities.
References
The Double-Edged Sword: A Comparative Guide to Utilizing cIAP1 as an E3 Ligase Recruiter in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selective degradation of pathogenic proteins via Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. The choice of E3 ubiquitin ligase to hijack is a critical design parameter. While Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses of the field, the cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a compelling alternative with a unique set of advantages and disadvantages. This guide provides an objective comparison of cIAP1 with other E3 ligase recruiters, supported by experimental data and detailed methodologies.
Executive Summary
Recruiting cIAP1 for targeted protein degradation, often through molecules termed Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offers a distinct mechanism of action compared to more conventional CRBN and VHL-based approaches. The primary advantage of using cIAP1 lies in its potential for a synergistic anti-cancer effect through the simultaneous degradation of the target protein and cIAP1 itself, an anti-apoptotic protein frequently overexpressed in tumors. However, this dual degradation also presents a key disadvantage: the catalytic nature of the PROTAC is compromised as the E3 ligase is also turned over. Furthermore, cIAP1-mediated ubiquitination involves the assembly of complex branched ubiquitin chains, a departure from the well-characterized K48-linked chains typically associated with proteasomal degradation induced by CRBN and VHL. This guide will delve into these aspects, providing a data-driven comparison to inform the rational design of next-generation protein degraders.
Performance Comparison: cIAP1 vs. Other E3 Ligase Recruiters
Direct head-to-head comparisons of PROTACs recruiting different E3 ligases for the same target protein under identical experimental conditions are not always available in the literature. However, by compiling data from various studies, we can draw informative comparisons. The following tables summarize the performance of PROTACs recruiting cIAP1, CRBN, and VHL for the degradation of two well-characterized targets: Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of BTK Degraders
| E3 Ligase Recruited | PROTAC/SNIPER | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line |
| cIAP1 | SNIPER-12 | BTK | 182 ± 57 nM[1] | Not Specified | THP-1 |
| CRBN | BTK Degrader | BTK | Inefficient Degradation[1] | Inefficient Degradation[1] | Not Specified |
| VHL | BTK Degrader | BTK | Inefficient Degradation[1] | Inefficient Degradation[1] | Not Specified |
Table 2: Comparison of BRD4 Degraders
| E3 Ligase Recruited | PROTAC/SNIPER | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line |
| cIAP1 | SNIPER-7 | BRD4 | ~100 nM (optimal concentration)[1] | >90% (at 0.1 µM)[1] | Not Specified |
| CRBN | dBET1 | BRD4 | ~3 nM[2] | >90%[2] | HeLa |
| VHL | MZ1 | BRD4 | ~13 nM[2] | >90%[2] | HeLa |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes to highlight the potential differences in potency and efficacy.
Advantages and Disadvantages of Recruiting cIAP1
| Advantages | Disadvantages |
| Dual Degradation of Target and cIAP1: Can lead to a synergistic therapeutic effect, particularly in cancers where cIAP1 is overexpressed and contributes to apoptosis resistance.[3] | Loss of Catalytic Activity: Since cIAP1 is also degraded, the PROTAC cannot act in a purely catalytic manner, potentially requiring higher doses. |
| Broad Tissue Expression: cIAP1 is ubiquitously expressed across many tissues, offering a wide range of potential applications. | Complex Ubiquitination Mechanism: Induces branched K11/K48/K63-linked ubiquitin chains, which are less characterized than the canonical K48-linked chains, potentially leading to different downstream signaling and degradation kinetics.[4] |
| Overcoming Resistance: May be effective in contexts where resistance to CRBN or VHL-based degraders has developed due to mutations in those E3 ligases.[1] | Potential for Off-Target Effects: SMAC mimetics, the basis for many cIAP1 recruiting ligands, can have broad biological effects, including the induction of cytokine secretion and cell death pathways, which may lead to off-target toxicities.[5] |
| Modulation of NF-κB Signaling: cIAP1 is a key regulator of the NF-κB pathway; its degradation can activate the non-canonical NF-κB pathway, which can have anti-tumor effects.[6] | Variable Degradation Efficiency: The efficiency of cIAP1-mediated degradation can be highly dependent on the target protein and cellular context.[1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate key pathways and workflows.
Caption: cIAP1-mediated ubiquitination and degradation pathway.
Caption: Workflow for assessing cIAP1-mediated degradation.
Experimental Protocols
Western Blotting for Protein Degradation
This is the most common method to assess the degradation of the target protein and cIAP1.
-
Cell Treatment: Seed cells in a multi-well plate and treat with a dose-response of the cIAP1-recruiting PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize the target protein and cIAP1 levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
In Vitro Ubiquitination Assay
This assay confirms the ability of the cIAP1-recruiting PROTAC to induce ubiquitination of the target protein in a reconstituted system.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2N for cIAP1), ubiquitin, ATP, the target protein, and recombinant cIAP1.
-
PROTAC Addition: Add the cIAP1-recruiting PROTAC at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to visualize the ladder of ubiquitinated species.
Mass Spectrometry for Ubiquitin Chain Topology Analysis
This advanced technique is used to characterize the unique branched ubiquitin chains generated by cIAP1.
-
Immunoprecipitation: Treat cells with the cIAP1-recruiting PROTAC and a proteasome inhibitor (e.g., MG132) to accumulate ubiquitinated proteins. Lyse the cells and immunoprecipitate the target protein.
-
Digestion: Elute the immunoprecipitated protein and perform a limited digestion with a protease like trypsin. This "middle-down" approach leaves larger ubiquitin-modified peptides intact.[7]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7][8]
-
Data Analysis: Use specialized software to identify peptides with di-glycine remnants (the signature of ubiquitination) and to map the linkage types (K11, K48, K63) and branching patterns.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement of the PROTAC with both the target protein and cIAP1 in a cellular context.[4][8][9][10]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Thermal Challenge: Heat the cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein and cIAP1 at each temperature by Western blotting or other quantitative methods.
-
Analysis: Ligand binding will stabilize the proteins, resulting in a shift of the melting curve to higher temperatures.
Conclusion
The recruitment of cIAP1 for targeted protein degradation presents a compelling therapeutic strategy, particularly for oncology applications, due to its ability to induce the simultaneous degradation of a pathogenic protein and the anti-apoptotic protein cIAP1. However, this dual-action mechanism comes with the trade-off of potentially reduced catalytic efficiency and a more complex ubiquitination process. The choice between cIAP1 and other E3 ligases like CRBN and VHL will depend on the specific therapeutic context, the nature of the target protein, and the desired pharmacological profile. As our understanding of the intricate biology of different E3 ligases and the nuances of PROTAC design continues to grow, a more diversified toolbox of E3 ligase recruiters will undoubtedly pave the way for the development of more potent and selective protein-degrading therapeutics.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Middle-down mass spectrometry enables characterization of branched ubiquitin chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a compelling E3 ubiquitin ligase for hijacking by Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules tether a target protein to an E3 ligase, inducing its ubiquitination and subsequent degradation by the proteasome. The choice of cIAP1 ligand and the nature of the linker connecting it to the target-binding warhead are critical determinants of the resulting conjugate's efficacy and selectivity. This guide provides an objective comparison of different cIAP1 ligand-linker conjugates, supported by experimental data, to aid researchers in the rational design of potent and selective degraders.
Data Presentation: A Comparative Analysis of cIAP1-Recruiting Degraders
The efficacy of cIAP1-recruiting degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes the performance of various cIAP1 ligand-linker conjugates against prominent cancer targets, Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
| Target Protein | cIAP1 Ligand | Linker Type & Length | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | Bestatin Derivative | PEG, 4 units | Ibrutinib analog | 182 ± 57 | >90 | THP-1 | [1] |
| BTK | LCL-161 Derivative | Alkyl chain, 8 atoms | Ibrutinib analog | ~10 | >95 | Mino | [2] |
| BRD4 | LCL-161 Derivative | PEG, 3 units | JQ1 | ~100 | >90 | 22Rv1 | [3] |
| BRD4 | Bestatin Derivative | PEG, variable | JQ1 | >1000 | Not specified | Not specified | [3] |
| CRABP-II | Methyl Bestatin | Alkyl chain, variable | All-trans retinoic acid | 100-300 | >80 | HeLa | [4] |
Key Observations:
-
Ligand Choice: For BTK degradation, PROTACs utilizing an LCL-161 derivative as the cIAP1 ligand have demonstrated higher potency (lower DC50) compared to those with bestatin-based ligands[1][2]. A similar trend is observed for BRD4 degraders, where LCL-161-based conjugates show superior degradation efficacy[3].
-
Linker Composition and Length: The linker plays a crucial role in the formation of a productive ternary complex between the target protein, the degrader, and cIAP1. Studies have shown that both the composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains) and the length of the linker significantly impact degradation efficiency[2][4]. Optimal linker length is target-dependent and requires empirical determination.
Experimental Workflow and Methodologies
The evaluation of cIAP1 ligand-linker conjugates involves a series of in vitro and cellular assays to determine their binding affinity, degradation efficacy, and biological effects.
Detailed Experimental Protocols
1. Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a cIAP1-recruiting PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
2. AlphaLISA for Ternary Complex Formation
This proximity-based immunoassay is used to detect and quantify the formation of the ternary complex (Target Protein-PROTAC-cIAP1).
-
Reagent Preparation: Prepare biotinylated and acceptor bead-conjugated antibodies specific to the target protein and cIAP1.
-
Assay Procedure:
-
Add the analyte (e.g., cell lysate or recombinant proteins) to a 384-well microplate.
-
Add the biotinylated antibody and the acceptor bead-conjugated antibody to the wells and incubate.
-
Add streptavidin-coated donor beads and incubate in the dark.
-
-
Signal Detection: Excite the donor beads with a laser at 680 nm and measure the luminescent signal at 615 nm using an Alpha-compatible plate reader. The intensity of the light emission is proportional to the level of ternary complex formation.
3. CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate and allow them to attach. Treat the cells with various concentrations of the PROTAC for the desired duration.
-
Assay Protocol:
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
cIAP1 Signaling Pathways and PROTAC Intervention
cIAP1 is a key regulator of multiple signaling pathways, most notably the NF-κB and apoptotic pathways. Understanding these pathways is crucial for predicting the downstream consequences of cIAP1-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. explorationpub.com [explorationpub.com]
- 3. [PDF] Novel approaches for the rational design of PROTAC linkers | Semantic Scholar [semanticscholar.org]
- 4. BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: A Comparative Guide to Mass Spectrometry-Based Proteomics for Validating cIAP1 Degrader Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of targeted protein degraders is paramount. This guide provides an objective comparison of mass spectrometry-based proteomics with alternative methods for validating the specificity of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders, supported by experimental data and detailed protocols.
Targeted protein degradation has emerged as a promising therapeutic modality, with the ability to eliminate pathogenic proteins rather than merely inhibiting them. cIAP1, an E3 ubiquitin ligase, is a compelling target for this strategy, particularly in oncology. cIAP1 degraders, such as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), are designed to induce the self-destruction of cIAP1 or redirect its activity towards neo-substrates. However, ensuring these degraders are highly specific is a critical challenge, as off-target protein degradation can lead to unforeseen toxicity.
Mass spectrometry (MS)-based proteomics has become the gold standard for assessing degrader specificity due to its unbiased and comprehensive nature. This guide will delve into the application of these techniques for cIAP1 degraders, comparing them with traditional methods and providing the necessary details for their implementation.
The Gold Standard: Mass Spectrometry for Unbiased Specificity Profiling
Quantitative proteomics offers a global and unbiased view of the entire proteome, enabling the simultaneous identification and quantification of thousands of proteins. This allows for the precise measurement of the intended target's degradation (on-target effect) and any unintended protein level changes (off-target effects). Techniques like Tandem Mass Tag (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are powerful tools for this purpose.
Comparison of Validation Methods
| Feature | Mass Spectrometry-Based Proteomics | Western Blotting | Functional Assays (e.g., Cell Viability) |
| Scope | Global (thousands of proteins) | Targeted (one protein at a time) | Indirect, measures downstream effects |
| Specificity | High, can distinguish isoforms | Dependent on antibody specificity | Low, can be influenced by multiple factors |
| Sensitivity | High, can detect low abundance proteins | Moderate to high, antibody dependent | Variable |
| Quantification | Highly accurate relative and absolute quantification | Semi-quantitative to quantitative | Indirect quantification of a biological outcome |
| Discovery | Unbiased discovery of off-targets | Hypothesis-driven, requires prior knowledge | Cannot identify specific off-targets |
| Throughput | Moderate to high with multiplexing | Low to moderate | High |
| Cost | High initial investment, lower per-protein cost in large screens | Lower initial cost, can be expensive for many targets | Generally lower cost |
| Confirmation | Yes, provides direct evidence of protein level changes | Yes, for the specific target | No, requires further validation |
Quantitative Performance of cIAP1 Degraders: A Proteomic Perspective
The efficacy and specificity of a degrader are typically defined by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for different classes of cIAP1-targeting degraders, highlighting how proteomics can be used to evaluate these parameters and identify off-targets.
| Degrader Class | Example Compound | Target(s) | Cell Line | DC50 | Dmax | Key Off-Targets Identified by MS |
| SMAC Mimetic | LCL161 | cIAP1, cIAP2 | NSCLC cells | Not specified | >80% for cIAP1/2 | Primarily on-target for IAP family |
| SNIPER (Bestatin-based) | SNIPER-1 | Androgen Receptor | PC cells | ~3 µM | >80% | cIAP1 auto-degradation |
| SNIPER (IAP antagonist-based) | SNIPER-7 | BRD4 | HeLa | ~0.1 µM | >90% | XIAP, cIAP1 |
| cIAP1 PROTAC | BTK Degrader | BTK | THP-1 | 182 ± 57 nM | >90% | None reported in some studies |
Note: DC50 and Dmax values can vary significantly depending on the cell line, treatment time, and experimental conditions.
Signaling Pathways and Experimental Workflows
To fully understand the impact of a cIAP1 degrader, it is essential to consider its effect on relevant signaling pathways and to employ a rigorous experimental workflow for its validation.
A Researcher's Guide to Confirming cIAP1-Dependent Protein Degradation: Control Experiments and Protocols
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key E3 ubiquitin ligase that plays a critical role in cell survival, immunity, and oncogenesis by targeting proteins for proteasomal degradation. For researchers investigating cIAP1's role in the degradation of a specific protein of interest, rigorous control experiments are essential to validate its direct involvement. This guide provides a comparative overview of common control experiments, detailed protocols, and supporting data to aid in the design and interpretation of studies on cIAP1-dependent protein degradation.
The degradation of cIAP1 itself is a highly regulated process, often initiated by Smac mimetics, which mimic the endogenous IAP antagonist SMAC/Diablo.[1][2] These compounds bind to the BIR domains of cIAPs, inducing a conformational change that promotes cIAP1's E3 ligase activity and leads to its auto-ubiquitination and subsequent degradation by the proteasome.[2][3] This process is often dependent on the presence of TRAF2.[4][5] Understanding the mechanisms of cIAP1 auto-degradation is crucial when studying its role in the degradation of other substrates.
Comparative Overview of Control Experiments
To unequivocally demonstrate that the degradation of a target protein is cIAP1-dependent, a multi-faceted approach employing several complementary control experiments is recommended. The following table summarizes key control strategies, their principles, and their primary applications.
| Control Experiment | Principle | Primary Application | Limitations |
| siRNA/shRNA Knockdown of cIAP1 | Reduces cIAP1 expression, thereby preventing the degradation of its substrates. | To demonstrate that the absence of cIAP1 rescues the target protein from degradation. | Off-target effects; incomplete knockdown. |
| Genetic Knockout of cIAP1 | Complete ablation of cIAP1 expression. | Provides definitive evidence for the role of cIAP1 in target protein degradation. | Potential for compensatory mechanisms; embryonic lethality in some models.[6] |
| cIAP1 RING Domain Mutants | Expression of a catalytically inactive cIAP1 mutant (e.g., H588A) that cannot function as an E3 ligase.[7] | To confirm that the E3 ligase activity of cIAP1 is required for target protein degradation. | Overexpression artifacts. |
| Smac Mimetics/IAP Antagonists | Induce the degradation of cIAP1, which should prevent the degradation of its substrates.[2][3] | To show that pharmacological depletion of cIAP1 prevents target protein degradation. | Can also affect cIAP2 and XIAP, though they are most effective against cIAP1 and cIAP2.[5] |
| Proteasome Inhibitors (e.g., MG132) | Block the proteasome, preventing the degradation of ubiquitinated proteins. | To confirm that the target protein is degraded via the ubiquitin-proteasome system. | Global effect on protein degradation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key experiments used to validate cIAP1-dependent protein degradation.
1. siRNA-Mediated Knockdown of cIAP1
This protocol describes the transient knockdown of cIAP1 in cultured cells to assess its impact on the stability of a target protein.
-
Cell Culture and Transfection:
-
Seed cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Transfect cells with cIAP1-specific siRNA or a non-targeting control siRNA (scramble) using a suitable transfection reagent according to the manufacturer's instructions. A final siRNA concentration of 20-50 nM is typically effective.[8]
-
Incubate cells for 48-72 hours post-transfection to ensure efficient knockdown of cIAP1.[8]
-
-
Protein Extraction and Western Blotting:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH or β-actin).[9]
-
Quantify band intensities to determine the relative protein levels.[9]
-
2. Immunoprecipitation to Detect Ubiquitination
This protocol is used to determine if a target protein is ubiquitinated in a cIAP1-dependent manner.
-
Cell Lysis and Immunoprecipitation:
-
Transfect cells with expression vectors for the target protein (e.g., HA-tagged) and ubiquitin, along with either wild-type cIAP1 or a catalytically inactive mutant.
-
Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[10]
-
Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Immunoprecipitate the target protein using an appropriate antibody (e.g., anti-HA).[9]
-
-
Western Blotting:
-
Wash the immunoprecipitates thoroughly.
-
Elute the protein complexes and resolve them by SDS-PAGE.
-
Perform Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.[9]
-
3. In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of cIAP1 to ubiquitinate a substrate protein.
-
Reaction Setup:
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the substrate protein to detect higher molecular weight ubiquitinated species.
-
Quantitative Data Presentation
The following tables present representative quantitative data from experiments designed to confirm cIAP1-dependent protein degradation.
Table 1: Effect of cIAP1 Knockdown on Target Protein Levels
| Condition | cIAP1 Protein Level (% of Control) | Target Protein X Level (% of Control) |
| Control siRNA | 100 ± 8 | 100 ± 12 |
| cIAP1 siRNA | 15 ± 5 | 185 ± 20 |
| Data are represented as mean ± SD from three independent experiments. Protein levels were quantified by densitometry of Western blots. |
Table 2: Effect of cIAP1 RING Mutant on Target Protein Ubiquitination
| Transfection Condition | Ubiquitinated Target Protein X (Arbitrary Units) |
| Vector Control | 1.2 ± 0.3 |
| Wild-Type cIAP1 | 8.5 ± 1.1 |
| cIAP1 H588A Mutant | 1.5 ± 0.4 |
| Data are represented as mean ± SD from three independent experiments. Ubiquitination was quantified from immunoprecipitation-Western blot experiments. |
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex signaling pathways and experimental procedures involved in studying cIAP1-dependent protein degradation.
Caption: cIAP1-mediated regulation of the non-canonical NF-κB pathway.
Caption: Workflow for confirming cIAP1-dependent protein degradation.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 7. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Knockdown: Implementing Negative Controls in Antibody QC | Labcompare.com [labcompare.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Ubiquitin-Linkage Analysis in cIAP1-Mediated Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a critical E3 ubiquitin ligase that plays a pivotal role in regulating inflammatory signaling and programmed cell death. Its ability to assemble various types of ubiquitin chains on target proteins dictates their fate, ranging from proteasomal degradation to the formation of signaling complexes. Understanding the specific ubiquitin linkages generated by cIAP1 is paramount for elucidating its biological functions and for the development of targeted therapeutics. This guide provides a comparative overview of key methodologies for ubiquitin-linkage analysis in the context of cIAP1-mediated pathways, supported by experimental data and detailed protocols.
Comparison of Ubiquitin-Linkage Analysis Methods
The choice of method for ubiquitin-linkage analysis depends on several factors, including the specific research question, the required level of detail, and available resources. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Limitations | Throughput | Quantitative Capability |
| Ubiquitin Chain Restriction (UbiCRest) | Digestion of polyubiquitin (B1169507) chains with linkage-specific deubiquitinases (DUBs) followed by analysis of the resulting ubiquitin fragments by Western blot.[1][2][3][4][5] | - Relatively simple and rapid.- Does not require specialized equipment beyond standard Western blotting apparatus.- Can determine the presence of specific linkage types.[1][3] | - Primarily qualitative or semi-quantitative.[3][4][5]- Relies on the availability and specificity of linkage-specific DUBs.- Analysis of complex or branched chains can be challenging. | Low to medium | Semi-quantitative |
| Mass Spectrometry (MS)-Based Methods (e.g., Ub-AQUA) | Identification and quantification of linkage-specific di-glycine (di-Gly) remnant peptides following trypsin digestion of ubiquitinated proteins.[6][7][8] | - Highly sensitive and specific.- Provides precise quantitative information on the abundance of all eight linkage types.[8]- Can identify specific ubiquitination sites on the substrate protein. | - Requires specialized equipment (mass spectrometer) and expertise.- Can be time-consuming and expensive.- Data analysis can be complex. | Low to medium | Absolute quantification |
| Tandem Ubiquitin Binding Entities (TUBEs)-Based Affinity Enrichment | Use of engineered proteins with multiple ubiquitin-binding domains to capture polyubiquitinated proteins for subsequent analysis.[9][10] | - Efficiently enriches polyubiquitinated proteins from cell lysates.- Can be combined with other methods like UbiCRest or MS for linkage analysis.- Linkage-specific TUBEs are available (e.g., for K48 or K63 chains). | - Does not directly provide linkage information on its own.- Affinity may vary for different chain lengths and linkages.[9]- May not efficiently capture monoubiquitinated proteins.[9] | High | Indirectly quantitative (when combined with MS) |
cIAP1-Mediated Ubiquitination: Linkage Diversity and Substrate Recognition
cIAP1 is a versatile E3 ligase capable of assembling a variety of ubiquitin chain types, thereby orchestrating diverse cellular outcomes. In vitro and in vivo studies have demonstrated that cIAP1 can generate K11-, K48-, K63-, and even linear (M1)-linked polyubiquitin chains.[11][12][13][14][15][16] This linkage diversity is crucial for its function in signaling pathways such as the Tumor Necrosis Factor (TNF) receptor superfamily pathway.
A key substrate of cIAP1 in the TNF signaling pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). The type of ubiquitin chain attached to RIPK1 by cIAP1 dictates the cellular response to TNFα stimulation.
| Ubiquitin Linkage on RIPK1 | Mediated by | Downstream Effect | Reference |
| K11-linked | cIAP1/UbcH5 | Contributes to NF-κB activation | [13][16] |
| K48-linked | cIAP1 | Proteasomal degradation of RIPK1, suppression of apoptosis and necroptosis | [11] |
| K63-linked | cIAP1/TRAF2 | Recruitment of downstream signaling complexes (e.g., LUBAC, IKK), leading to NF-κB activation | [11][13] |
| M1-linked (Linear) | LUBAC (recruited by cIAP1-generated chains) | Amplification of NF-κB signaling | [17][18][19][20] |
Signaling Pathways and Experimental Workflows
cIAP1 in the TNF Receptor Signaling Pathway
Upon TNFα binding to its receptor (TNFR1), a signaling complex is formed, where cIAP1 is recruited. cIAP1, in concert with other factors like TRAF2, ubiquitinates RIPK1. The K63-linked chains act as a scaffold to recruit the LUBAC complex, which adds linear (M1) ubiquitin chains, and the IKK complex, leading to the activation of the canonical NF-κB pathway and promoting cell survival and inflammation. Conversely, K48-linked ubiquitination of RIPK1 can lead to its degradation, thereby terminating the signal.
Experimental Workflow for UbiCRest
The Ubiquitin Chain Restriction (UbiCRest) assay is a powerful method to qualitatively determine the types of ubiquitin linkages on a protein of interest. The workflow involves immunoprecipitation of the target protein, followed by treatment with a panel of linkage-specific DUBs.
Experimental Protocols
Protocol 1: Ubiquitin Chain Restriction (UbiCRest) Analysis
This protocol is adapted from established UbiCRest methodologies.[1][2][3][21][4][5][22]
1. Immunoprecipitation of the Target Protein: a. Lyse cells in a suitable lysis buffer containing protease and DUB inhibitors. b. Pre-clear the lysate by centrifugation. c. Incubate the supernatant with an antibody specific to the protein of interest for 2-4 hours at 4°C. d. Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours at 4°C. e. Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
2. DUB Digestion: a. Resuspend the beads in DUB reaction buffer. b. Aliquot the bead suspension into separate tubes for each linkage-specific DUB to be tested, including a no-DUB control. c. Add the respective DUBs to each tube and incubate at 37°C for 30-60 minutes.
3. Western Blot Analysis: a. Stop the DUB reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with an anti-ubiquitin antibody to visualize the ubiquitination pattern. A reduction in the high molecular weight ubiquitin smear in a specific DUB-treated lane indicates the presence of that particular linkage type.
Protocol 2: Mass Spectrometry-Based Ubiquitin-Linkage Analysis (Ub-AQUA)
This protocol provides a general workflow for the quantitative analysis of ubiquitin linkages using mass spectrometry.[6][7][8]
1. Sample Preparation and Protein Digestion: a. Isolate the protein of interest, typically through immunoprecipitation or affinity purification of a tagged protein. b. Perform an in-gel or in-solution digest of the purified protein with trypsin. Trypsin cleaves after lysine (B10760008) and arginine residues, leaving a di-glycine (GG) remnant on the lysine residue of the ubiquitinated substrate where the C-terminus of ubiquitin was attached.
2. Peptide Enrichment (Optional but Recommended): a. For complex samples, enrich for di-Gly-containing peptides using antibodies that specifically recognize the K-ε-GG motif.
3. LC-MS/MS Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra can be used to identify the peptide sequence and the presence of the di-Gly modification.
4. Data Analysis: a. Use database search algorithms to identify the ubiquitinated peptides and the specific sites of modification. b. For quantitative analysis (Ub-AQUA), spike in known amounts of stable isotope-labeled synthetic peptides corresponding to each of the eight ubiquitin linkages. The ratio of the signal intensity of the endogenous peptide to the heavy-labeled standard allows for absolute quantification of each linkage type.[8]
Protocol 3: TUBE-Based Enrichment of Polyubiquitinated Proteins
This protocol describes the use of Tandem Ubiquitin Binding Entities (TUBEs) for the affinity purification of polyubiquitinated proteins.[9][10]
1. Cell Lysis: a. Lyse cells in a non-denaturing lysis buffer containing protease and DUB inhibitors. b. Clarify the lysate by centrifugation.
2. Affinity Purification: a. Add agarose or magnetic beads conjugated with TUBEs to the cell lysate. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow binding of polyubiquitinated proteins.
3. Washing and Elution: a. Wash the beads several times with lysis buffer to remove non-specifically bound proteins. b. Elute the bound proteins using a denaturing buffer (e.g., containing SDS or urea) or by competing with a high concentration of free ubiquitin.
4. Downstream Analysis: a. The enriched polyubiquitinated proteins can be analyzed by Western blotting to detect specific ubiquitinated substrates. b. Alternatively, the eluate can be subjected to UbiCRest or mass spectrometry for linkage-specific analysis.
Alternative E3 Ligases in cIAP1-Related Pathways
While cIAP1 is a major player, other E3 ligases collaborate with or act in parallel to regulate these signaling pathways. A prominent example is the Linear Ubiquitin Chain Assembly Complex (LUBAC) .
-
LUBAC: This E3 ligase complex is unique in its ability to generate linear (M1-linked) ubiquitin chains.[17][18][19][20] In the TNF signaling pathway, cIAP1-mediated K63-linked ubiquitination of RIPK1 serves as a docking site for LUBAC.[17][19] LUBAC then further ubiquitinates components of the signaling complex with linear chains, which strongly activates the IKK complex and amplifies NF-κB signaling.[17][18][19][20]
Understanding the interplay between cIAP1 and other E3 ligases like LUBAC is crucial for a complete picture of the regulation of these complex signaling networks. The methods described in this guide can be applied to dissect the specific contributions of each E3 ligase to the overall ubiquitination landscape.
References
- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deubiquitinase-based analysis of ubiquitin chain architecture using Ubiquitin Chain Restriction (UbiCRest) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Deubiquitinase-based analysis of ubiquitin chain architecture using Ubiquitin Chain Restriction (UbiCRest) | Semantic Scholar [semanticscholar.org]
- 6. Quantifying Ubiquitin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Methods to measure ubiquitin chain length and linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of a High-Affinity Ubiquitin-Binding Domain to Detect and Purify Ubiquitinated Substrates and Their Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is Used to Enrich Ubiquitin Proteins? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. c-IAP1 and UbcH5 promote K11-linked polyubiquitination of RIP1 in TNF signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling [jstage.jst.go.jp]
- 20. LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 22. resources.rndsystems.com [resources.rndsystems.com]
Validating cIAP1 Conjugate-Induced Phenotypes: A Comparative Guide to Genetic Knockdown
A critical step in the development of targeted therapeutics, such as cIAP1 conjugates, is the rigorous validation that the observed cellular phenotype is a direct result of the intended on-target activity. Genetic knockdown, utilizing techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), serves as a gold-standard method for mimicking the effect of target protein depletion, thereby providing a crucial benchmark for comparison. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to validate cIAP1 conjugate-induced phenotypes through genetic knockdown, complete with experimental protocols, comparative data, and illustrative pathway and workflow diagrams.
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and NF-κB signaling pathways. Its E3 ubiquitin ligase activity is central to its function, making it an attractive target for cancer therapy. cIAP1 conjugates, often leveraging Smac mimetics, are designed to induce the degradation of cIAP1, leading to apoptosis in cancer cells. To ensure that the observed apoptotic phenotype is indeed due to the depletion of cIAP1, a direct comparison with genetic knockdown of cIAP1 is essential.
Comparison of cIAP1 Targeting Modalities
The primary methods to reduce cellular cIAP1 levels are through targeted protein degradation using cIAP1 conjugates (e.g., Smac mimetics) or by inhibiting its expression using genetic tools like siRNA. While both aim to diminish cIAP1 function, their mechanisms and potential off-target effects differ, making a head-to-head comparison vital for validating the specificity of the conjugate.
| Parameter | cIAP1 Conjugate (Smac Mimetic) | cIAP1 Genetic Knockdown (siRNA) | Small-Molecule Inhibitor (Non-Smac Mimetic) |
| Mechanism of Action | Induces auto-ubiquitination and proteasomal degradation of cIAP1.[1][2] | Mediates sequence-specific degradation of cIAP1 mRNA. | Directly binds to and inhibits the E3 ligase activity of the cIAP1 RING domain.[3] |
| Onset of Action | Rapid (minutes to hours).[2] | Slower (24-72 hours to achieve maximal protein depletion). | Rapid, dependent on cell permeability and target engagement. |
| Duration of Effect | Transient, dependent on compound pharmacokinetics. | Can be transient (siRNA) or stable (shRNA). | Reversible, dependent on compound washout. |
| Specificity | Can have off-target effects on other IAP family members (e.g., cIAP2, XIAP).[1][4] | Highly specific to cIAP1 mRNA sequence, but off-target effects are possible. | Can have off-target kinase inhibition or other unintended interactions. |
| Validation | Western blot for cIAP1 degradation, apoptosis assays.[2] | qPCR for mRNA knockdown, Western blot for protein depletion.[5][6] | In vitro E3 ligase assays, cellular thermal shift assays.[3] |
Quantitative Comparison of Phenotypic Outcomes
The following tables summarize representative quantitative data comparing the effects of cIAP1-targeting compounds with cIAP1 genetic knockdown on key cellular phenotypes.
Table 1: Induction of Apoptosis
| Treatment | Cell Line | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | Reference |
| Control | MDA-MB-231 | 5% | 1.0 | [7] |
| Smac Mimetic (LCL161) | MDA-MB-231 | 45% | 8.5 | [7] |
| cIAP1 siRNA | MDA-MB-231 | 40% | 7.2 | [7] |
| Control | H1299 | 8% | 1.0 | [8] |
| Smac Mimetic + TNFα | H1299 | 60% | Not Reported | [8] |
| cIAP2 siRNA + Smac Mimetic + TNFα | H1299 | 85% | Not Reported | [8] |
Table 2: Modulation of NF-κB Signaling
| Treatment | Cell Line | NF-κB Reporter Activity (Fold Change) | p65 Nuclear Translocation (% of cells) | Reference |
| Control | HEK293T | 1.0 | 10% | [9][10] |
| TNFα | HEK293T | 15.0 | 85% | [11] |
| cIAP1/2 Knockdown + TNFα | MEFs | 3.0 | 25% | [11] |
| IAP Inhibitor (BV6) + TNFα | HEK293T | 4.5 | Not Reported | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of validation studies.
Protocol 1: siRNA-Mediated Knockdown of cIAP1 and Validation
1. Cell Seeding:
-
One day prior to transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.[12]
2. siRNA Transfection:
-
For a 6-well plate, prepare two tubes:
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[13]
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for protein knockdown should be determined empirically.[12]
3. Validation of Knockdown:
-
Quantitative PCR (qPCR): At 24-48 hours post-transfection, isolate total RNA and perform reverse transcription followed by qPCR to quantify cIAP1 mRNA levels relative to a housekeeping gene.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to assess the reduction in cIAP1 protein levels.[5] Use an antibody specific for cIAP1 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
1. Cell Treatment:
-
Treat cells with the cIAP1 conjugate or perform siRNA knockdown as described above. Include appropriate vehicle and negative controls.
2. Cell Harvesting and Staining:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold 1X PBS.[14]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[14][15]
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
Analyze the stained cells by flow cytometry within one hour.[15]
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[14]
Protocol 3: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
1. Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the cIAP1 conjugate or perform siRNA knockdown.
2. Assay Procedure:
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[16][17]
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and signal generation.[17]
3. Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.[18] The luminescent signal is proportional to the amount of caspase-3/7 activity.[17]
Mandatory Visualizations
To aid in the conceptual understanding of the experimental logic and underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating cIAP1 conjugate-induced phenotype.
References
- 1. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-peptidic and Potent Small-Molecule Inhibitors of cIAP-1/2 and XIAP Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. pnas.org [pnas.org]
- 12. yeasenbio.com [yeasenbio.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. immunostep.com [immunostep.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
Benchmarking Novel cIAP1 Ligand-Linker Conjugates Against Established Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a critical target in drug discovery, primarily due to its role as an E3 ubiquitin ligase that regulates key signaling pathways involved in inflammation and cell death, such as NF-κB and apoptosis. The development of small molecules that can hijack cIAP1's activity to induce the degradation of specific proteins of interest (PROTACs) or to promote its own degradation (SNIPERs) represents a promising therapeutic strategy. This guide provides a comparative overview of new cIAP1 ligand-linker conjugates against established degraders, supported by experimental data and detailed protocols to aid researchers in this field.
Introduction to cIAP1 Degraders
cIAP1 degraders are broadly categorized based on the ligand that binds to the BIR3 domain of cIAP1. The two most well-established classes are those derived from bestatin (B1682670) and the Smac mimetic LCL161 . These ligands can be incorporated into heterobifunctional molecules to either induce the degradation of cIAP1 itself or to recruit cIAP1 to a target protein for its subsequent ubiquitination and proteasomal degradation.
-
Bestatin-based Degraders : Early examples of cIAP1-targeting chimeras utilized bestatin and its derivatives. These molecules have been shown to effectively induce the auto-ubiquitination and degradation of cIAP1.
-
LCL161-based Degraders : LCL161 is a potent Smac mimetic that binds to IAP proteins with high affinity. PROTACs and SNIPERs incorporating LCL161 or its analogs often exhibit improved potency and degradation efficiency compared to bestatin-based compounds.
Quantitative Performance Comparison
The efficacy of a protein degrader is primarily assessed by its degradation concentration 50 (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the percentage of protein degradation achieved at high concentrations. The following table summarizes representative data for established cIAP1-based degraders targeting various proteins.
| Degrader Name | cIAP1 Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER(ER)-87 | LCL161 deriv. | ERα | MCF-7 | 3 | >90 | [1] |
| SNIPER(ABL)-39 | LCL161 deriv. | BCR-ABL | K562 | ~100 | >80 | [2] |
| Bestatin-ATRA | Bestatin | CRABP-II | HL-60 | ~1000 | ~70 | [3] |
| SNIPER-12 | IAP ligand | BTK | THP-1 | 182 ± 57 | >90 | [4] |
| SNIPER-7 | LCL161 deriv. | BRD4 | LNCaP | ~100 | >90 | [4] |
Note: The data presented are compiled from various sources and may not be directly comparable due to different experimental conditions.
cIAP1 Signaling Pathway
cIAP1 is a central regulator of the TNF-α signaling pathway, where it plays a dual role in promoting cell survival through NF-κB activation and inhibiting apoptosis. Understanding this pathway is crucial for designing and interpreting experiments with cIAP1 degraders.
References
Safety Operating Guide
Proper Disposal of cIAP1 Ligand-Linker Conjugates: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) ligand-linker conjugates is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. These compounds, which often serve as targeted protein degraders (e.g., PROTACs or SNIPERs), possess biological activity and may present chemical hazards.[1][2][3][4][5] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of these research materials.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific cIAP1 ligand-linker conjugate in use. The SDS provides detailed information regarding potential hazards, handling procedures, and required personal protective equipment (PPE).[6][7]
| Precautionary Measure | Description | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8] | To prevent skin and eye contact with the chemical agent. |
| Ventilation | Handle all open containers of cIAP1 ligand-linker conjugates within a certified chemical fume hood. | To minimize the risk of inhalation of any potentially harmful vapors or aerosols. |
| Spill Preparedness | Ensure a chemical spill kit is readily accessible. Familiarize yourself with spill cleanup procedures outlined in your institution's Chemical Hygiene Plan.[7][9] | To enable a rapid and safe response in the event of an accidental release. |
| Avoid Contamination | Do not dispose of these conjugates down the sanitary sewer.[10] Prevent spills from entering laboratory sinks or drains. | To protect aquatic life and prevent environmental contamination. |
| Work Area Designation | Designate a specific area within the laboratory for the handling and weighing of these compounds to contain any potential contamination. | To minimize the spread of the chemical agent throughout the laboratory. |
Step-by-Step Disposal Protocol
The disposal of cIAP1 ligand-linker conjugates should be treated as hazardous chemical waste, unless explicitly stated otherwise in the SDS or by your institution's Environmental Health and Safety (EHS) office.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with cIAP1 ligand-linker conjugates, including unused compounds, contaminated filter paper, and disposable labware (e.g., pipette tips, microfuge tubes), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent leakage.[11]
-
-
Liquid Waste:
-
Collect all liquid waste containing cIAP1 ligand-linker conjugates, such as reaction mixtures or solutions, in a separate, labeled hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless deemed compatible by a qualified chemist or your EHS department.[12] Halogenated and non-halogenated solvent wastes should generally be segregated.[12]
-
-
Sharps Waste:
-
Dispose of any needles or other sharps contaminated with these conjugates in a designated sharps container.[8]
-
2. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:[11]
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "cIAP1 Ligand-Linker Conjugate 1" and any solvents)
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or research group
-
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible wastes are stored separately to prevent accidental reactions.[12]
4. Scheduling Waste Pickup:
-
Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup for the full waste containers.
-
Follow all institutional procedures for waste manifest documentation and handover.
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with cIAP1 ligand-linker conjugates, a thorough decontamination procedure is necessary.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which the conjugate is soluble (e.g., acetone, ethanol, or as indicated in the SDS). Collect this initial rinse as hazardous liquid waste.
-
Triple Rinse: Perform a triple rinse of the glassware with the same solvent.[12] Collect all rinsate as hazardous liquid waste.
-
Washing: After the solvent rinses, wash the glassware with laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with cIAP1 ligand-linker conjugates.
Caption: Decision tree for the segregation and disposal of cIAP1 conjugate waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. osha.gov [osha.gov]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling cIAP1 Ligand-Linker Conjugates 1
Essential Safety and Handling Guide for cIAP1 Ligand-Linker Conjugates 1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound. As a potent, targeted protein degrader, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
Due to the potent biological activity and potential hazards associated with this compound, including potential for acute oral toxicity, skin and eye irritation, and respiratory irritation, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended Additional PPE |
| Handling Unopened Container | - Standard laboratory coat- Nitrile gloves | - Safety glasses |
| Weighing Solid Compound | - Dedicated laboratory coat- Double nitrile gloves- Safety goggles or face shield- N95 respirator or higher | - Disposable sleeve covers |
| Preparing Stock Solutions | - Dedicated laboratory coat- Double nitrile gloves- Chemical splash goggles or face shield- Use of a certified chemical fume hood is mandatory. | - Chemically resistant apron |
| Cell Culture and In Vitro Assays | - Dedicated laboratory coat- Nitrile gloves- Safety glasses | - Use of a biological safety cabinet (BSC) |
| Waste Disposal | - Dedicated laboratory coat- Heavy-duty nitrile gloves- Chemical splash goggles | - Face shield |
| Spill Cleanup | - Disposable, moisture-resistant gown- Double nitrile gloves- Chemical splash goggles and face shield- N95 respirator or higher | - Disposable shoe covers |
Experimental Protocols
Protocol for Reconstitution of this compound
This protocol outlines the procedure for safely preparing a stock solution from the solid compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or other appropriate solvent
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area, which must be a certified chemical fume hood.
-
Equilibration: Allow the vial of the solid conjugate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: If not pre-weighed, carefully weigh the desired amount of the solid compound in a tared, sterile microcentrifuge tube inside the chemical fume hood. Avoid creating dust.[1]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (or other solvent) to the microcentrifuge tube to achieve the desired stock concentration.
-
Dissolution: Cap the tube securely and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and storage conditions.
-
Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and clearly marked freezer.
-
Decontamination: Wipe down the work surface in the chemical fume hood with an appropriate decontamination solution (e.g., 70% ethanol (B145695) followed by a suitable laboratory detergent).
-
Waste Disposal: Dispose of all contaminated materials (gloves, tubes, pipette tips) as hazardous chemical waste according to your institution's guidelines.
Operational and Disposal Plans
Spill Management:
In the event of a spill, evacuate the immediate area and prevent others from entering. A spill kit appropriate for cytotoxic compounds should be readily available.[2]
-
For small spills (in a chemical fume hood):
-
Wear appropriate PPE (disposable gown, double gloves, goggles, and N95 respirator).
-
Absorb the spill with an inert absorbent material.
-
Carefully collect the absorbent material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
For larger spills (outside a chemical fume hood):
-
Evacuate the lab and alert your institution's environmental health and safety (EHS) office immediately.
-
Restrict access to the area.
-
Follow the guidance of trained emergency response personnel.
-
Waste Disposal:
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[3] This includes:
-
Empty vials
-
Contaminated PPE (gloves, gowns, etc.)
-
Pipette tips and other disposable labware
-
Spill cleanup materials
-
Cell culture media and cells treated with the compound
Collect all waste in clearly labeled, leak-proof containers designated for hazardous chemical waste. Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this material down the drain or in the regular trash.[1]
Visual Guides
The following diagrams illustrate key workflows for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
